molecular formula C10H9N3S B1482388 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile CAS No. 2098112-45-7

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

カタログ番号: B1482388
CAS番号: 2098112-45-7
分子量: 203.27 g/mol
InChIキー: HCBPGKIJNDTPEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is a useful research compound. Its molecular formula is C10H9N3S and its molecular weight is 203.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-5-1-3-8-7-12-13-10(8)9-4-2-6-14-9/h2,4,6-7H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBPGKIJNDTPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Architectural Blueprint of Molecules in Drug Discovery

In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The ability to visualize the exact arrangement of atoms provides invaluable insights into a compound's physical and chemical properties, its potential interactions with biological targets, and the pathways to its optimization. This guide focuses on a molecule of significant interest: 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile. This compound is emblematic of a class of nitrogen-containing heterocycles that are of profound importance in pharmaceutical research.[1][2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" found in numerous FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][3][4] Similarly, the thiophene ring, a sulfur-containing heterocycle, is a key component in a multitude of therapeutic agents, valued for its ability to modulate biological activity.[5][6][7] The combination of these two moieties in the target molecule presents a compelling case for detailed structural elucidation to unlock its full therapeutic potential.

This document provides a comprehensive, technically-grounded walkthrough of the process of X-ray crystal structure analysis for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile. While a published crystal structure for this specific molecule is not currently available, this guide will leverage established methodologies and data from closely related compounds to present a robust and instructive framework for its structural determination and analysis. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving high-quality crystallographic data.

Part 1: Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategy must be designed to yield a pure product, as impurities can significantly hinder crystallization.

Proposed Synthesis Pathway

A plausible synthetic route to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile can be envisioned through a multi-step process, drawing inspiration from established pyrazole syntheses.[8] A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

Experimental Protocol: Synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

  • Step 1: Synthesis of the Chalcone Intermediate.

    • To a solution of 2-acetylthiophene (1.0 eq) in ethanol, add an appropriate aldehyde, such as 3-ethoxyacrylonitrile (1.1 eq), and a catalytic amount of a base like sodium hydroxide.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone intermediate: (E)-4-(thiophen-2-yl)-4-oxobut-2-enenitrile.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.

  • Step 2: Cyclization to form the Pyrazole Ring.

    • Dissolve the purified chalcone (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Reflux the mixture for 4-6 hours, again monitoring by TLC.

    • After cooling, the product, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile, may precipitate. If not, the solvent can be removed under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel to yield the final compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that requires patience and a systematic exploration of various conditions. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Experimental Protocol: Crystallization of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

  • Solvent Screening:

    • Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and water).

    • The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid (e.g., Parafilm with pinholes). Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility and promote crystal growth.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization.

  • Optimization:

    • Vary the solvent combinations, concentrations, and temperatures to find the optimal conditions for crystal growth.

    • The presence of a nitrile group and the N-H of the pyrazole ring suggests the potential for strong dipole-dipole interactions and hydrogen bonding, which can be exploited in the choice of solvents.

Part 2: The X-ray Crystallography Workflow: Illuminating the Molecular Architecture

Once a suitable single crystal is obtained, the process of determining its structure through X-ray diffraction can begin. This workflow is a well-established and powerful analytical technique.

Workflow Diagram

Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal Single Crystal Selection mounting Mounting on Goniometer Head crystal->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement analysis Structural Analysis refinement->analysis validation Validation & CIF Generation analysis->validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting:

    • A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope.

    • The crystal is mounted on a cryoloop with a small amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.

  • Data Collection:

    • The mounted crystal is placed on a goniometer head in an X-ray diffractometer.

    • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing:

    • The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

    • The data is scaled and merged to produce a final set of unique reflection intensities.

  • Structure Solution and Refinement:

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization process.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Expected Structural Features and In-depth Analysis

Based on the known crystal structures of similar thiophene- and pyrazole-containing molecules, we can anticipate several key structural features for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.[9][10][11]

Molecular Geometry

The pyrazole and thiophene rings are expected to be largely planar.[11][12] The dihedral angle between the mean planes of these two rings will be a key conformational parameter, influencing the overall shape of the molecule. In related structures, this angle can vary, indicating some degree of rotational freedom around the C-C single bond connecting the two rings.[9] The propanenitrile side chain will likely exhibit a staggered conformation to minimize steric hindrance.

Parameter Expected Value Range Significance
Thiophene Ring PlanarAromatic character
Pyrazole Ring PlanarAromatic character
Dihedral Angle (Thiophene-Pyrazole) 5-20°Defines molecular conformation
C≡N Bond Length ~1.14 ÅCharacteristic of a nitrile group
N-H Bond Length (Pyrazole) ~0.86 Å (in refinement)Hydrogen bond donor
Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a network of intermolecular interactions. The N-H group of the pyrazole ring is a strong hydrogen bond donor, and the nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Therefore, N-H···N hydrogen bonds are highly probable, potentially forming chains or dimers of molecules within the crystal lattice.[9]

Additionally, π-π stacking interactions between the aromatic thiophene and pyrazole rings of adjacent molecules are likely to play a significant role in stabilizing the crystal structure.[9] The nature of these interactions (e.g., face-to-face or offset) will be revealed by the crystallographic analysis.

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Py_NH_A Pyrazole N-H CN_B Nitrile N Py_NH_A->CN_B Hydrogen Bond (N-H···N) CN_A Nitrile N Aromatic_A Aromatic Rings Aromatic_B Aromatic Rings Aromatic_A->Aromatic_B π-π Stacking Py_NH_B Pyrazole N-H

Caption: Potential intermolecular interactions in the crystal structure.

Part 4: Data Interpretation, Validation, and Reporting

The final stage of the analysis involves interpreting the refined crystal structure, validating its quality, and preparing the data for publication. The results are typically presented in a standardized format, including tables of crystallographic data, atomic coordinates, bond lengths, and bond angles.

Crystallographic Data Table (Hypothetical)
Parameter Value
Chemical formulaC10H9N3S
Formula weight203.27
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.13
b (Å)8.25
c (Å)12.64
β (°)96.9
V (ų)946.8
Z4
ρcalc (g/cm³)1.425
μ (mm⁻¹)0.29
F(000)424
R₁ (I > 2σ(I))< 0.05
wR₂ (all data)< 0.15

Note: The values in this table are hypothetical and are based on typical values for similar organic molecules.[13]

The quality of the structure is assessed using various metrics, and the final data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.[14]

Conclusion

The X-ray crystal structure analysis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile provides a definitive and high-resolution view of its molecular architecture. This structural information is paramount for understanding its chemical behavior and for guiding future drug development efforts. The combination of the pharmacologically significant pyrazole and thiophene moieties makes this compound and its derivatives promising candidates for further investigation. The methodologies and analytical frameworks presented in this guide offer a comprehensive roadmap for the structural elucidation of this and other novel chemical entities, underscoring the indispensable role of crystallography in advancing medicinal chemistry.

References

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • RSC Publishing. (2016). Review: biologically active pyrazole derivatives.
  • PMC. (n.d.). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights.
  • Benchchem. (n.d.). The Therapeutic Potential of Thiophene Compounds: A Technical Guide.
  • Unknown Source. (2024).
  • PMC - NIH. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Unknown Source. (2015). Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.
  • Unknown Source. (n.d.). Synthesis and Crystal Structure of 3-(3-Methylthiophen-2-yl)-1,5-diphenyl- 1H-pyrazole.
  • PMC. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.
  • CiNii Research. (n.d.). CCDC 2292612: Experimental Crystal Structure Determination.
  • 帝京大学. (n.d.). CCDC 2239987: Experimental Crystal Structure Determination.
  • PMC. (n.d.). Two isostructural 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl).
  • Benchchem. (n.d.). 2-(Thiophen-2-yl)propanenitrile synthesis pathways.
  • PMC. (n.d.). 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • Unknown Source. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • OA Monitor Ireland. (n.d.). CCDC 970191: Experimental Crystal Structure Determination.
  • PubMed. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies.
  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
  • PubMed. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma.
  • Google Patents. (n.d.). WO2017008772A1 - Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile salts and preparation thereof.
  • ChemRxiv. (n.d.). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production.
  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.
  • Semantic Scholar. (2011). Synthesis, Spectroscopy and X-Ray Crystal Structure of 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e][1][3] Triazolo [4, 3-c] Pyri. Retrieved from

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies.
  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
  • SciSpace. (2018). 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl).
  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.

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Preliminary toxicity profile of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicological Evaluation of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Foreword: The journey of a novel chemical entity from discovery to potential application is critically dependent on a thorough understanding of its safety profile. This document outlines a comprehensive, multi-tiered strategy for establishing the preliminary toxicity profile of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile, a compound featuring a thiophene-pyrazole scaffold. As no public toxicity data for this specific molecule currently exists, this guide serves as a strategic roadmap for researchers and drug development professionals. It is designed not as a review of existing data, but as a forward-looking plan of execution, grounded in established toxicological principles and regulatory expectations. Our approach prioritizes a logical, data-driven progression from in silico and in vitro methods to inform potential in vivo studies, ensuring a resource-efficient and ethically responsible evaluation.

Strategic Overview: A Phased Approach to Toxicity Profiling

The core principle of this evaluation strategy is a tiered, "funnel" approach. We begin with broad, predictive, and high-throughput in vitro assays to identify potential liabilities. Each subsequent phase is designed to provide deeper mechanistic insight into any concerns raised in the previous tier. This ensures that resources are focused and that animal studies are only considered when a clear scientific question needs to be addressed based on robust in vitro data.

G cluster_0 Phase 1: Foundation & Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Investigation & Go/No-Go A Compound Characterization (Purity, Solubility, Stability) B In Silico Toxicity Prediction (DEREK, TOPKAT) A->B informs C Basal Cytotoxicity (e.g., HepG2, HEK293) B->C guides assay selection D Genotoxicity Battery (Ames, in vitro Micronucleus) C->D establishes concentration range G High-Content Imaging (Mitochondrial Toxicity, Oxidative Stress) C->G investigates hits E Safety Pharmacology Targets (hERG Inhibition) D->E parallel assessment D->G investigates hits F Metabolic Stability & CYP Inhibition E->F parallel assessment E->G investigates hits F->G investigates hits H Data Synthesis & Risk Assessment G->H provides mechanistic data I Decision Point: Proceed to In Vivo? H->I critical evaluation

Figure 1: Tiered workflow for preliminary toxicity assessment.

Phase 1: Foundational Characterization and In Silico Assessment

Before any biological assessment, a thorough understanding of the compound's fundamental properties is non-negotiable. This ensures data integrity and reproducibility. Concurrently, computational models provide the first glimpse into potential toxicological hazards based on the molecule's structure.

Physicochemical Profile

The reliability of all subsequent in vitro data hinges on understanding the test article's behavior in aqueous assay media.

  • Identity and Purity: Must be confirmed via LC-MS and ¹H-NMR. Purity should exceed 95% to ensure observed effects are not due to impurities.

  • Aqueous Solubility: Determined using a standardized method (e.g., shake-flask). Poor solubility can lead to false-negative results in vitro.

  • Chemical Stability: The compound's stability in assay media (e.g., DMEM) should be assessed over the longest experimental duration (e.g., 72 hours) to ensure the measured response is to the parent compound.

In Silico Toxicity Prediction

Structural alerts within 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile warrant investigation. The thiophene ring, for instance, can be metabolically activated to form reactive electrophilic intermediates. The nitrile group can also, in some contexts, be metabolized to release cyanide, although this is generally associated with specific structural features not immediately present here.

Recommended Platforms:

  • DEREK Nexus (Deductive Estimation of Risk from Existing Knowledge): To identify structural alerts for mutagenicity, carcinogenicity, and skin sensitization based on a knowledge base of toxicophores.

  • SARAH Nexus (Statistical-Based Alert for Reactivity in Humans): A statistical model to predict bacterial mutagenicity, complementing the rule-based DEREK system.

  • TOPKAT (Toxicity Prediction by Komputer Assisted Technology): To predict endpoints such as rodent carcinogenicity and acute oral toxicity (LD50).

Table 1: Potential Structural Alerts and Associated Endpoints

Structural MoietyPotential HazardRationaleRecommended Follow-up
Thiophene RingMetabolic Activation, HepatotoxicityCan be oxidized by Cytochrome P450 enzymes to form reactive thiophene-S-oxides or epoxides that can bind covalently to cellular macromolecules.In vitro CYP inhibition and metabolic stability assays; assessment of covalent binding potential.
Nitrile (-C≡N)Potential for Cyanide ReleaseWhile less likely without an alpha-hydroxyl group, metabolic pathways should be considered.Metabolic stability studies; monitoring for specific metabolites if early toxicity signals are seen.
Pyrazole CoreHepatotoxicity, Inhibition of Metabolic EnzymesCertain substituted pyrazoles are known to be mechanism-based inhibitors of CYP enzymes.In vitro CYP inhibition panel (e.g., 3A4, 2D6, 2C9).

Phase 2: Core In Vitro Toxicity Screening

This phase employs a battery of standardized in vitro assays to provide the first experimental data on the compound's biological effects. All assays must be run with appropriate positive and negative controls.

Basal Cytotoxicity Assessment

The objective is to determine the concentration range at which the compound causes general cell death. This is crucial for setting appropriate concentration ranges for subsequent, more specific assays.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Seeding: Plate human liver carcinoma cells (HepG2) and human embryonic kidney cells (HEK293) in 96-well plates at a density of 1x10⁴ cells/well and allow them to attach overnight. The use of two cell lines from different organ origins (liver, kidney) provides a broader initial screen for organ-specific toxicity.

  • Compound Treatment: Prepare a 2x concentration series of the test compound in the appropriate cell culture medium. Typically, a semi-log dilution series from 100 µM down to 0.01 µM is appropriate for a screening compound. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C, 5% CO₂.

  • Neutral Red Staining: Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium. Remove the treatment medium, wash cells with PBS, and add the Neutral Red solution. Incubate for 3 hours.

  • Extraction and Measurement: Remove the staining solution, wash the cells, and add a destain solution (e.g., 50% ethanol, 1% acetic acid in water). Shake for 10 minutes to extract the dye. Read the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration that inhibits cell viability by 50%).

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and critical for assessing mutagenic and clastogenic potential. A standard two-part in vitro battery is recommended.

1. Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471 This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium. The assay must be conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487 This assay detects damage to chromosomes or the mitotic apparatus. Mammalian cells (e.g., CHO, TK6) are treated with the compound. After treatment, the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

G cluster_0 Genotoxicity Workflow A Test Compound B Ames Test (OECD 471) - S. typhimurium, E. coli - With and without S9 activation A->B C In Vitro Micronucleus (OECD 487) - Mammalian cells (e.g., TK6) - With and without S9 activation A->C D Result: Mutagenic? B->D E Result: Clastogenic/Aneugenic? C->E F Integrated Genotoxicity Profile D->F E->F

Figure 2: Standard in vitro genotoxicity testing battery.

Cardiovascular Safety: hERG Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a leading cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Therefore, early assessment of hERG liability is a critical step in any safety profiling cascade.

Recommended Assay: Automated patch-clamp electrophysiology (e.g., using a QPatch or Patchliner system). This provides a direct measure of the compound's effect on the hERG channel current in a cell line stably expressing the channel (e.g., HEK293-hERG). The output is an IC50 value, which can be used to calculate a safety margin against the expected therapeutic concentration.

Metabolic Profile: CYP450 Inhibition

As suggested by the in silico analysis, the thiophene and pyrazole moieties create a potential for drug-drug interactions via inhibition of Cytochrome P450 (CYP) enzymes.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • System Preparation: Use human liver microsomes as the enzyme source and specific fluorescent probe substrates for major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).

  • Incubation: In a 96-well plate, combine the microsomes, a NADPH-regenerating system, the specific probe substrate, and varying concentrations of the test compound. Include a no-inhibitor control and a positive control inhibitor for each isoform.

  • Reaction: Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • Measurement: Stop the reaction and measure the fluorescent signal of the metabolized probe.

  • Analysis: Calculate the percent inhibition relative to the no-inhibitor control for each concentration of the test compound. Determine the IC50 for each CYP isoform. An IC50 value below 10 µM is typically considered a potential liability.

Phase 3: Data Integration and Path Forward

The culmination of this preliminary screen is a consolidated data package that forms the compound's initial "toxicity fingerprint."

Table 2: Sample Data Summary and Interpretation Framework

AssayEndpointResult (Example)Interpretation & Next Steps
Cytotoxicity (HepG2) IC50 (48h)75 µMLow basal cytotoxicity. Proceed with mechanistic assays at non-cytotoxic concentrations (<10 µM).
Ames Test (OECD 471) MutagenicityNegative (+/- S9)No evidence of mutagenic potential in this bacterial system.
Micronucleus (OECD 487) ClastogenicityPositive (-S9 only) at 20 µMPotential for direct chromosomal damage. Requires confirmation and follow-up (e.g., in vivo micronucleus test) if the compound is advanced. High-risk finding.
hERG Inhibition IC50> 30 µMLow risk for hERG-mediated cardiotoxicity. A >30-fold margin over projected efficacious concentration is generally considered safe.
CYP3A4 Inhibition IC502.5 µMPotent inhibitor of a major drug-metabolizing enzyme. High risk for drug-drug interactions. Requires further investigation (e.g., time-dependent inhibition).

Based on this integrated profile, a "Go/No-Go" decision can be made. Significant liabilities, such as a positive genotoxicity finding or potent CYP inhibition, may halt development or trigger specific medicinal chemistry efforts to mitigate the risk. If the profile is favorable, the next logical step would be a preliminary in vivo acute toxicity study (e.g., OECD TG 423, Acute Oral Toxicity - Acute Toxic Class Method) to understand the compound's effects in a whole organism system.

References

  • Dansette, P. M., et al. (2013). Thiophene and Furan Bioactivation. Chemical Research in Toxicology, 26(6), 856–872. [Link]

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  • U.S. Food and Drug Administration. (2012). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227–234. [Link]

Thermodynamic Stability and Conformational Dynamics of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile represents a highly privileged heterocyclic scaffold frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors. The thermodynamic stability of this molecule dictates its pharmacological viability, shelf-life, and target-binding energetics. This whitepaper deconstructs the thermodynamic subsystems of the molecule—specifically the tautomeric equilibrium of the pyrazole core, the rotational barrier of the heteroaryl axis, and the thermal degradation profile of the aliphatic appendage.

Structural Deconstruction & Thermodynamic Subsystems

To accurately profile the thermodynamic behavior of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile, we must analyze it as a composite of three interacting thermodynamic subsystems:

  • The Pyrazole Core: A five-membered aromatic system characterized by two non-equivalent nitrogen atoms. It exhibits strong intermolecular hydrogen bonding and exists in a rapid tautomeric equilibrium between the 1H- and 2H-isomers[1].

  • The Heteroaryl Axis (Thiophene-Pyrazole): The C-C bond connecting the thiophene and pyrazole rings allows for π -conjugation. The thermodynamic preference for coplanarity is counterbalanced by steric hindrance from the adjacent propanenitrile group.

  • The Aliphatic Appendage (Propanenitrile): The flexible three-carbon chain terminating in a cyano group (-C≡N) introduces conformational entropy and represents the primary site for potential hydrolytic or thermal degradation under extreme conditions[2].

Logic State1 1H-Pyrazole Tautomer (Thermodynamically Favored in Polar Solvents) State2 2H-Pyrazole Tautomer (Favored in Non-Polar Media) State1->State2 Proton Transfer ΔG ≈ 1-3 kcal/mol Coplanar Coplanar Thiophene-Pyrazole (Maximal π-Conjugation) Orthogonal Orthogonal Conformation (Steric Relief, High Energy Penalty) Coplanar->Orthogonal Bond Rotation ΔE_rot ≈ 5-8 kcal/mol

Diagram 1: Logical relationships governing tautomeric and conformational states.

Tautomeric Equilibrium Dynamics

In aqueous or polar solutions, the pyrazole ring undergoes rapid proton exchange[1]. The thermodynamic stability of the specific tautomer (1H vs. 2H) is heavily influenced by the dielectric constant of the solvent and the electronic induction from the C3-thiophene group.

  • Polar Solvents: High dielectric media stabilize the more polar tautomer via solvent-solute hydrogen bonding, lowering the overall Gibbs free energy ( ΔG∘ ).

  • Non-Polar Solvents: In aprotic, low-dielectric environments, the molecule minimizes its free energy by forming stable intermolecular dimers, fundamentally altering the activation energy ( Ea​ ) required for proton transfer.

Thermal Degradation Profile

The aromatic sextet of the pyrazole core satisfies Hückel's rule, imparting exceptional chemical robustness and high decomposition temperatures, often exceeding 250 °C[3],[4]. However, the thermodynamic weak link in 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is the aliphatic nitrile chain.

While the nitrile group itself is relatively stable, the β -carbon of the propanenitrile chain is susceptible to thermal cleavage or hydrolytic degradation in extreme pH environments[2]. The initiation of thermal decomposition typically involves C-C homolysis of the aliphatic chain prior to the cleavage of the highly stable pyrazole N-N bond[5].

Quantitative Thermodynamic Data Summary

The following table summarizes the representative thermodynamic parameters for this structural class, synthesized from foundational calorimetric and spectroscopic studies:

Thermodynamic ParameterRepresentative ValueAnalytical Method
Tautomeric Free Energy ( ΔG∘ ) 1.2 - 2.5 kcal/molVariable-Temperature NMR
Inter-ring Rotational Barrier ( Ea​ ) 5.8 - 7.2 kcal/molDensity Functional Theory (DFT)
Melting Point ( Tm​ ) 145 - 160 °CDifferential Scanning Calorimetry
Decomposition Onset ( Tdec​ ) > 250 °CThermogravimetric Analysis
Enthalpy of Fusion ( ΔHfus​ ) 22 - 28 kJ/molDifferential Scanning Calorimetry

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound, the following self-validating workflows must be employed.

Workflow Compound 3-(3-(thiophen-2-yl)- 1H-pyrazol-4-yl)propanenitrile Tautomerism Tautomeric Equilibrium (VT-NMR & Solvent Screen) Compound->Tautomerism Conformation Inter-ring Rotational Barrier (DFT & XRD) Compound->Conformation Thermal Thermal Degradation (TGA-DSC-MS) Compound->Thermal Data Thermodynamic Profiling (ΔG, ΔH, T_dec) Tautomerism->Data Conformation->Data Thermal->Data

Diagram 2: Experimental workflow for comprehensive thermodynamic profiling.
Protocol 1: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

Objective: Determine the activation energy ( Ea​ ) and Gibbs free energy ( ΔG‡ ) of the pyrazole tautomeric exchange. Causality: At ambient temperature, rapid proton exchange between the nitrogen atoms averages the NMR signals, masking distinct tautomeric states. By systematically lowering the temperature in an aprotic solvent, we reduce the kinetic energy below the activation barrier of proton transfer. This "freezes" the tautomers on the NMR timescale, allowing for the integration of distinct peaks to calculate the equilibrium constant ( Keq​ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMF- d7​ . Reasoning: Anhydrous aprotic solvents prevent rapid intermolecular proton exchange with water, ensuring that only intramolecular or dimeric tautomerism is measured.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K to establish the time-averaged baseline.

  • Thermal Titration: Systematically cool the probe in 10 K decrements down to 213 K. Allow 15 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Line-Shape Analysis: Monitor the decoalescence of the pyrazole C5-H and N-H proton signals. Extract the exchange rate ( k ) at each temperature using dynamic NMR line-shape fitting software.

  • Thermodynamic Extraction: Construct an Eyring plot ( ln(k/T) vs 1/T ) to derive the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Protocol 2: Thermal Stability Mapping via TGA-DSC

Objective: Map the thermal degradation profile, phase transitions, and absolute thermal limits of the compound. Causality: Coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) creates a self-validating system. DSC identifies endothermic melting and exothermic decomposition events, while TGA quantifies actual mass loss. If an endothermic peak in DSC occurs without mass loss in TGA, it is definitively a phase transition (melting). If mass loss occurs simultaneously, it indicates thermal degradation[5].

Step-by-Step Methodology:

  • Sample Loading: Weigh precisely 2.0 - 5.0 mg of the compound into a standard aluminum oxide crucible. Reasoning: A small, accurately weighed mass ensures uniform heat distribution and prevents thermal runaway during exothermic decomposition.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min. Reasoning: An inert atmosphere prevents oxidative degradation, ensuring that the observed decomposition ( Tdec​ ) is strictly an intrinsic thermodynamic property of the molecule[4].

  • Thermal Ramping: Equilibrate the system at 25 °C, then apply a linear heating ramp of 10 °C/min up to 400 °C. Reasoning: A 10 °C/min ramp provides the optimal balance between signal resolution and the prevention of thermal lag between the furnace and the sample.

  • Data Integration: Record the onset temperature of melting ( Tm​ ) from the DSC endotherm and the onset of decomposition ( Tdec​ ) from the first derivative of the TGA mass-loss curve.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Source: Organic Letters (ACS Publications) URL:[Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework Source: ACS Applied Materials & Interfaces URL:[Link]

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development URL:[Link]

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Methodological & Application

Application Notes and Protocols for High-Throughput Screening Assays Using 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the development and implementation of high-throughput screening (HTS) assays utilizing the novel small molecule, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase inhibition and anticancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We present detailed protocols for both biochemical and cell-based assays, designed to identify and characterize the biological targets of this compound. The methodologies described herein are robust, scalable, and amenable to automated HTS platforms.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring system is a cornerstone of modern medicinal chemistry, found in numerous approved drugs and clinical candidates.[3] Compounds containing this heterocyclic motif have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] Notably, many pyrazole derivatives function as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[1][5] The subject of this guide, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile, combines the established pyrazole core with a thiophene moiety, also known for its presence in biologically active compounds, and a propanenitrile group.[4][6] This unique combination of functional groups suggests a high potential for interaction with various biological targets.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[7] This document outlines strategies and detailed protocols for deploying HTS to elucidate the bioactivity of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.

Assay Development Strategy: A Multi-pronged Approach

Given the novelty of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile, a multi-pronged screening strategy is recommended to maximize the probability of identifying its biological target(s). This involves a parallel approach of target-based and phenotypic screening.

  • Target-Based Screening: This approach focuses on testing the compound against specific, purified biological targets, such as enzymes or receptors. Given the prevalence of pyrazole derivatives as kinase inhibitors, a primary focus will be on a panel of cancer-related kinases.[8]

  • Phenotypic Screening: This strategy involves testing the compound in cell-based assays to observe its effect on cellular phenotypes, such as cell viability, apoptosis, or specific signaling pathways. This approach does not require prior knowledge of the compound's target.

The following sections provide detailed protocols for both types of screens.

Biochemical Assays for Kinase Inhibition

A primary hypothesis for the biological activity of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is the inhibition of protein kinases. Fluorescence-based assays are a popular choice for HTS of enzyme inhibitors due to their high sensitivity, robustness, and compatibility with automation.[8][9]

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a form of Förster Resonance Energy Transfer (FRET) that utilizes the long-lived fluorescence of a europium cryptate donor to minimize background fluorescence.[1] This technology is well-suited for HTS due to its high signal-to-noise ratio and resistance to interference from library compounds.[1]

The assay measures the phosphorylation of a biotinylated substrate by a target kinase. A europium cryptate-labeled anti-phospho-specific antibody serves as the donor, and a streptavidin-conjugated fluorophore (e.g., XL665 or d2) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. Inhibition of the kinase results in a decrease in the FRET signal.

Diagram 1: HTRF Kinase Assay Workflow

HTRF_Kinase_Assay cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound (in DMSO) AssayWell Assay Well (384-well plate) Compound->AssayWell 1. Add Compound Kinase Kinase Solution Kinase->AssayWell 2. Add Kinase Substrate Biotinylated Substrate Substrate->AssayWell 3. Add Substrate ATP ATP Solution ATP->AssayWell 4. Initiate Reaction with ATP DetectionReagent Detection Reagents (Eu-Ab + SA-Acceptor) AssayWell->DetectionReagent 5. Stop Reaction & Add Detection Mix Reader HTRF Plate Reader DetectionReagent->Reader 6. Incubate & Read

Caption: Workflow for the HTRF kinase inhibition assay.

This protocol is a general guideline and should be optimized for each specific kinase.

Materials:

  • 384-well low-volume white plates

  • Target kinase (e.g., CDK8, as pyrazole-based inhibitors have been identified for this target[10][11])

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • HTRF detection reagents (europium cryptate-labeled anti-phospho-antibody and streptavidin-acceptor)

  • HTRF detection buffer

  • 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., staurosporine)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20 nL) of the compound solutions and controls to the assay wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature (or as optimized).

  • Detection:

    • Prepare the detection reagent mix by diluting the europium cryptate-labeled antibody and streptavidin-acceptor in HTRF detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

Data Analysis:

  • Normalize the data using the positive and negative controls.

  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Table 1: Example HTRF Assay Parameters

ParameterRecommended Value
Plate Format384-well
Final Assay Volume20 µL
Compound Concentration Range1 nM - 100 µM
Kinase ConcentrationEmpirically determined (e.g., 1-5 nM)
Substrate ConcentrationKm value for ATP
ATP ConcentrationKm value for the substrate
Incubation Times15 min (pre-incubation), 60 min (reaction), 60 min (detection)
TemperatureRoom Temperature

Cell-Based Assays for Phenotypic Screening

Cell-based assays provide a more physiologically relevant context for assessing compound activity.[12] They can reveal effects on complex signaling pathways and cellular processes that are not apparent in biochemical assays.

Cell Viability/Cytotoxicity Assay (MTT Assay)

A fundamental first step in phenotypic screening is to assess the compound's effect on cell proliferation and viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][13]

Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Diagram 2: MTT Cell Viability Assay Workflow

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay CellSeeding Seed Cells in 96-well Plate Incubation1 Incubate 24h CellSeeding->Incubation1 AddCompound Add Test Compound Incubation1->AddCompound Incubation2 Incubate 48-72h AddCompound->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate 4h AddMTT->Incubation3 AddSolubilizer Add Solubilization Solution Incubation3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line (e.g., HCT116, as related compounds have shown activity against this line[2])

  • Complete cell culture medium

  • 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile stock solution (10 mM in DMSO)

  • Positive control cytotoxic agent (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.[1]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interactions

Many cellular signaling pathways are mediated by protein-protein interactions (PPIs).[14][15] BRET is a powerful technology for studying PPIs in living cells.[16][17] A BRET-based assay can be developed to screen for compounds that disrupt a specific PPI known to be involved in a disease of interest.

In a BRET assay, one protein of interest is fused to a bioluminescent donor (e.g., NanoLuc luciferase), and the other protein is fused to a fluorescent acceptor (e.g., HaloTag ligand). If the two proteins interact, the donor and acceptor are brought into close proximity, and the energy from the bioluminescent reaction is transferred to the acceptor, causing it to fluoresce.[15] A compound that disrupts the PPI will lead to a decrease in the BRET signal.

Diagram 3: BRET Assay for PPI Inhibition

BRET_Assay cluster_constructs Cell Line Engineering cluster_screening HTS Workflow ProteinA Protein A-NanoLuc Transfection Transfect Cells ProteinA->Transfection ProteinB Protein B-HaloTag ProteinB->Transfection SeedCells Seed Transfected Cells Transfection->SeedCells AddCompound Add Test Compound SeedCells->AddCompound AddLigand Add HaloTag Ligand (Acceptor) AddCompound->AddLigand AddSubstrate Add NanoLuc Substrate (Donor) AddLigand->AddSubstrate ReadBRET Read BRET Signal AddSubstrate->ReadBRET

Caption: Workflow for a BRET-based high-throughput screen for PPI inhibitors.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for Protein A-NanoLuc and Protein B-HaloTag

  • Transfection reagent

  • White, opaque 96-well or 384-well plates

  • Opti-MEM I Reduced Serum Medium

  • NanoBRET Nano-Glo Detection System (Promega)

  • BRET-capable luminometer

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293 cells with the expression vectors for the two fusion proteins.

    • After 24 hours, harvest the cells and seed them into the assay plate in Opti-MEM.

  • Compound Treatment:

    • Add the test compound to the wells and incubate for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Detection:

    • Prepare the NanoBRET detection reagent according to the manufacturer's instructions (this will contain both the HaloTag ligand and the NanoLuc substrate).

    • Add the detection reagent to the wells.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence at both the donor and acceptor emission wavelengths using a BRET-capable luminometer.

    • Calculate the BRET ratio (Acceptor emission / Donor emission).

Data Analysis:

  • Normalize the BRET ratio to the vehicle control.

  • Plot the normalized BRET ratio against the compound concentration to determine the IC50 value for PPI disruption.

Hit Validation and Follow-up Studies

It is crucial to validate any hits identified in the primary HTS assays to eliminate false positives. Follow-up studies should be conducted to confirm the activity of the compound and to elucidate its mechanism of action.

  • Confirmation of Hits: Re-test the active compounds from the primary screen in the same assay to confirm their activity.

  • Dose-Response Curves: Generate full dose-response curves for confirmed hits to accurately determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validate the hits in a different assay format that measures the same biological endpoint. For example, a kinase inhibitor hit from an HTRF assay could be confirmed using a label-free technology like Surface Plasmon Resonance (SPR) to measure direct binding to the kinase.[18]

  • Selectivity Profiling: Test the active compounds against a panel of related targets (e.g., a kinase selectivity panel) to assess their specificity.

  • Mechanism of Action Studies: For enzyme inhibitors, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[9]

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the high-throughput screening of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile. By employing a combination of biochemical and cell-based assays, researchers can efficiently explore the therapeutic potential of this novel compound. The flexibility of the described HTS technologies allows for adaptation to a wide range of biological targets, ensuring a comprehensive evaluation of the compound's bioactivity. Careful assay optimization, hit validation, and follow-up studies will be critical for advancing promising hits into lead optimization and further drug development.

References

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  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2021, March 13). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved March 21, 2026, from [Link]

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  • Mass spectrometric techniques for label-free high-throughput screening in drug discovery. (2007, November 1). PubMed. Retrieved March 21, 2026, from [Link]

  • Bioluminescence-based assays for quantifying endogenous protein interactions in live cells. (2025, July 4). PubMed. Retrieved March 21, 2026, from [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (2012, September 11). Frontiers. Retrieved March 21, 2026, from [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (2012, September 11). PubMed. Retrieved March 21, 2026, from [Link]

  • Label-free technologies for monitoring drug interactions. (2015, April 9). Drug Target Review. Retrieved March 21, 2026, from [Link]

  • Label-Free High-Throughput Screening via Acoustic Ejection Mass Spectrometry Put into Practice. (2026, February 20). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). MDPI. Retrieved March 21, 2026, from [Link]

  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. (2025, December 23). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Bioluminescent Proteins: High Sensitive Optical Reporters for Imaging Protein-Protein Interactions and Protein Foldings in Living Animals. (2012, February 1). SciSpace. Retrieved March 21, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Label-free technologies for target identification and validation. (n.d.). RSC Publishing. Retrieved March 21, 2026, from [Link]

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  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5). MDPI. Retrieved March 21, 2026, from [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10). Preprints.org. Retrieved March 21, 2026, from [Link]

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In vivo pharmacokinetic study protocols for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vivo Pharmacokinetic Assessment of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Abstract

This document provides a comprehensive guide and a detailed protocol for conducting an in vivo pharmacokinetic (PK) study on the novel small molecule, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile. As a potential therapeutic agent, characterizing its absorption, distribution, metabolism, and excretion (ADME) profile is a critical step in the preclinical drug development process.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework from experimental design and ethical considerations through to bioanalytical validation and data interpretation. The protocols herein are grounded in established regulatory principles and field-proven insights to ensure the generation of robust, reliable, and reproducible data.

Part 1: Foundational Principles & Experimental Design

The success of any pharmacokinetic study hinges on meticulous planning. Before a single animal is dosed, a thorough understanding of the test article, the biological system, and the regulatory landscape is paramount.

Physicochemical Characterization of the Test Article

While specific data for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is not widely published, initial characterization is a non-negotiable prerequisite. Key parameters to determine are:

  • Solubility: Influences the choice of vehicle for formulation. Aqueous solubility across a physiological pH range (e.g., pH 2.0, 6.5, 7.4) must be established.

  • LogP/LogD: Predicts the compound's lipophilicity, which affects its absorption and distribution across biological membranes.

  • pKa: Determines the ionization state of the compound at different pH values, impacting its interaction with tissues and its solubility.

  • Chemical Stability: Stability in the formulation vehicle and biological matrices (plasma, urine) must be confirmed to ensure sample integrity.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted with the highest ethical standards. The principles of the 3Rs (Replace, Reduce, Refine) are not merely guidelines but a fundamental component of modern, responsible research.[2]

  • Replace: Justify why non-animal methods cannot achieve the study objectives.

  • Reduce: Use the minimum number of animals necessary to obtain scientifically valid and statistically significant results. This is achieved through efficient study design and power analysis.

  • Refine: Minimize any potential pain, suffering, or distress to the animals.[3] This includes using appropriate handling techniques, optimizing blood collection volumes, and defining humane endpoints.[4]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before initiation.[4][5]

Experimental Design: The Causality Behind Choices

A robust experimental design minimizes variables and maximizes the quality of the data.

Animal Model Selection: The choice of species is critical for the human relevance of the data.[6]

  • Rodents (Rats, Mice): Often the first choice due to their small size, well-characterized biology, cost-effectiveness, and extensive historical database.[1][6] Rats are frequently preferred for their larger size, which facilitates serial blood sampling.

  • Non-Rodents (Beagle Dogs, Minipigs): Used when a closer physiological or metabolic parallel to humans is required.[1][6] Dogs, for example, have a wealth of background data and are easy to handle.[1]

The selection should be justified based on available metabolic data (e.g., from in vitro hepatocyte assays) that shows a comparable metabolic profile to humans.

Dose Selection and Administration Route:

  • Route of Administration: This should align with the intended clinical route. For oral drug candidates, administration via oral gavage (PO) is standard. For compounds with poor oral bioavailability or for establishing baseline systemic exposure, intravenous (IV) administration is used.

  • Dose Level: At least two dose levels, separated by a 5- to 10-fold margin, should be used to assess dose proportionality (linearity).[7] The highest dose should be a non-toxic dose, often determined from a preliminary dose-range finding or toxicity study.[7]

Part 2: Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for a typical rodent PK study.

Protocol 1: Dose Formulation Preparation

Objective: To prepare a homogenous and stable formulation for accurate dosing.

  • Vehicle Selection: Based on pre-determined solubility data, select an appropriate vehicle. A common starting point for oral dosing is a suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water. For IV administration, a solution in a vehicle like 5% Dextrose in water (D5W) with a co-solvent (e.g., PEG400, DMSO) may be necessary.

  • Preparation:

    • Accurately weigh the required amount of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.

    • If creating a suspension, first create a paste with a small amount of the vehicle before gradually adding the remaining volume while continuously mixing (e.g., with a magnetic stirrer).

    • For solutions, add the co-solvent first to dissolve the compound before adding the aqueous component.

  • Homogeneity and Stability Assessment:

    • Collect samples from the top, middle, and bottom of the formulation.

    • Analyze the concentration of the active ingredient. The concentrations should be within ±10% of the target concentration.

    • Assess stability at room temperature for the expected duration of the dosing procedure.

Protocol 2: In-Life Phase - Animal Dosing and Observations

Objective: To administer the compound accurately and monitor animal welfare.

  • Animal Acclimatization: Allow animals (e.g., male Sprague-Dawley rats, 250-300g) to acclimate to the facility for at least 5 days.

  • Fasting: For oral studies, fast animals overnight (approx. 12-16 hours) prior to dosing to reduce variability in absorption. Water should be available ad libitum.

  • Pre-Dose Procedures:

    • Record the body weight of each animal on the day of dosing to calculate the exact volume to be administered.

    • Assign animals to dose groups randomly.

  • Dosing:

    • Oral (PO): Administer the formulation using a ball-tipped gavage needle. A typical volume is 5-10 mL/kg.

    • Intravenous (IV): Administer the formulation via a tail vein or a cannulated vessel over a defined period (e.g., a 1-2 minute slow bolus). A typical volume is 1-2 mL/kg.

  • Post-Dose Monitoring: Observe animals for any signs of clinical distress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose).

Protocol 3: Biological Sample Collection

Objective: To collect high-quality biological samples at specific time points for concentration analysis.

  • Blood Collection:

    • Collect blood samples (approx. 150-200 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Typical time points for a single-dose study are: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr post-dose. The initial time points are crucial for IV studies to capture the distribution phase.

    • Use a consistent collection site (e.g., saphenous vein, tail vein, or via a surgically implanted cannula).

  • Plasma Preparation:

    • Immediately after collection, gently mix the blood and place it on ice.

    • Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) into clean, labeled microcentrifuge tubes.

  • Sample Storage: Immediately freeze the plasma samples at -80°C until bioanalysis.

Part 3: Bioanalytical Method and Data Analysis

The integrity of PK data is entirely dependent on the quality of the bioanalytical method used to quantify the drug in the biological matrix.

Bioanalytical Method Validation

A robust and reliable bioanalytical method is the cornerstone of any PK study.[8] The method, typically LC-MS/MS for small molecules, must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[9][10]

Key Validation Parameters:

Parameter Acceptance Criteria (General Guidance) Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS). Ensures the method can differentiate the analyte from other matrix components.
Accuracy & Precision Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ). Guarantees that the measured values are close to the true values and are reproducible.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria. Establishes the quantitative relationship between concentration and instrument response.
Matrix Effect Assesses the suppression or enhancement of ionization by matrix components. Ensures that the biological matrix does not interfere with quantification.

| Stability | Analyte must be stable under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples. | Confirms that the sample concentration does not change during handling and storage. |

Pharmacokinetic Data Analysis

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated to describe the ADME profile of the compound.

Analysis Approach:

  • Non-Compartmental Analysis (NCA): This is the most common approach for standard PK studies.[11] It uses algebraic equations to calculate key parameters directly from the concentration-time data without assuming a specific physiological model.[12]

  • Compartmental Modeling: This method uses mathematical models to describe the body as a series of compartments (e.g., central, peripheral).[11] It can provide a more detailed understanding of drug distribution but is more complex.[12]

Key Pharmacokinetic Parameters (NCA):

Parameter Description Importance
Cmax Maximum observed plasma concentration. Indicates the peak exposure; related to efficacy and potential toxicity.
Tmax Time at which Cmax is observed. Indicates the rate of absorption.
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable time point. Represents the total drug exposure over a finite time.
AUC(0-inf) Area under the concentration-time curve extrapolated to infinity. Represents the total systemic exposure after a single dose.
t1/2 Elimination half-life. The time required for the plasma concentration to decrease by half. Determines dosing interval.
CL Clearance (IV dose/AUC(0-inf)). The volume of plasma cleared of the drug per unit time. Measures elimination efficiency.
Vd Volume of distribution (IV dose/[AUC(0-inf) * λz]). The apparent volume into which the drug distributes. Indicates tissue penetration.

| F% | Bioavailability ([AUCoral / AUCiv] * [DoseIV / DoseOral] * 100). | The fraction of the oral dose that reaches systemic circulation. |

Software such as Phoenix® WinNonlin®, or packages in R like pkr, are commonly used for these calculations.[13]

Part 4: Workflow Visualization

Visualizing the experimental and analytical workflow provides a clear overview of the entire process, ensuring all critical stages are accounted for.

PK_Study_Workflow cluster_planning Phase 1: Planning & Design cluster_experimental Phase 2: Experimental Execution (In-Life & Bioanalysis) cluster_analysis Phase 3: Data Analysis & Interpretation planning_node planning_node protocol_node protocol_node analysis_node analysis_node reporting_node reporting_node P1 Study Design & Objective Definition P2 Animal Model & Dose Selection P1->P2 P3 Ethical Review (IACUC) & Approval P2->P3 E1 Dose Formulation & Validation P3->E1 E2 Animal Dosing (IV / PO) E1->E2 E3 Biological Sample Collection (Plasma) E2->E3 E5 Study Sample Analysis E3->E5 Samples E4 Bioanalytical Method Validation (LC-MS/MS) E4->E5 A1 Generate Concentration-Time Data E5->A1 A2 Pharmacokinetic Analysis (NCA / Modeling) A1->A2 A3 Calculate PK Parameters (Cmax, AUC, t1/2, etc.) A2->A3 R1 Final Study Report & Interpretation A3->R1

Caption: Overall workflow for an in vivo pharmacokinetic study.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. (2025). Crimson Publishers. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Ardena. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register. [Link]

  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

  • How to select the right animal species for TK/PK studies? (2025). Patsnap Synapse. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Link]

  • CRAN Task View: Analysis of Pharmacokinetic Data. (n.d.). The Comprehensive R Archive Network. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute's Nanotechnology Characterization Laboratory. [Link]

  • A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. (2024). Credevo. [Link]

  • Pharmacokinetics Simplified: Data & PK Interpretation. (2025). Zenovel. [Link]

  • Rustemi, Z., et al. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link]

  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents. [Link]

  • Population Analysis Methods. (n.d.). University of Maryland School of Pharmacy. [Link]

  • Ethical use of animals in medicine testing. (2025). European Medicines Agency. [Link]

  • Animal ethics. (n.d.). Novo Nordisk. [Link]

  • Ferdowsian, H. R., & Beck, N. (2011). Ethical considerations regarding animal experimentation. Dialogues in Clinical Neuroscience. [Link]

  • International Guiding Principles for Biomedical Research Involving Animals. (1985). Council for International Organizations of Medical Sciences (CIOMS). [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. [Link]

  • GENERAL GUIDANCES. (n.d.). U.S. Food and Drug Administration. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. (2006). Caribbean Community (CARICOM). [Link]

  • Annex 9 Additional guidance for organizations performing in vivo bioequivalence studies. (n.d.). World Health Organization. [Link]

Sources

Application Note: Preclinical Formulation Strategies for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

The target active pharmaceutical ingredient (API), 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile , represents a highly specific small-molecule scaffold frequently utilized in the development of kinase inhibitors (e.g., JAK/STAT or TYK2 pathway modulators) . Formulating this compound for preclinical murine models requires navigating its distinct physicochemical properties to ensure reproducible in vivo exposure:

  • Thiophene Moiety : Imparts significant lipophilicity to the molecule, driving the LogP higher and drastically reducing aqueous solubility.

  • 1H-Pyrazole Ring : Acts as both a hydrogen bond donor and acceptor. In the solid state, this promotes strong intermolecular hydrogen bonding and π−π stacking, leading to a high crystal lattice energy that resists dissolution.

  • Propanenitrile Group : Provides a polar, dipole-bearing handle that enhances target-protein binding (often in the kinase hinge region) but remains non-ionizable at physiological pH, rendering standard pH-adjustment formulation strategies (like salt formation) ineffective.

Consequently, this API exhibits a Biopharmaceutics Classification System (BCS) Class II profile (low solubility, high permeability). To achieve reliable systemic exposure, the formulation must overcome the crystal lattice energy using targeted co-solvents for intravenous (IV) delivery, or utilize viscosity-modifying suspending agents for oral (PO) administration .

Quantitative Formulation Matrix

The following table summarizes the optimized formulation parameters for dosing this compound in standard preclinical models (e.g., C57BL/6 mice or Sprague-Dawley rats).

RouteVehicle CompositionMax API Conc.Preparation TimeStability (at 4°C)Primary Use Case
IV 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline5 mg/mL45 minutes24 hoursAbsolute bioavailability (PK), acute efficacy
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water30 mg/mL60 minutes7 daysChronic efficacy dosing, oral bioavailability
IP 5% DMSO + 40% PEG300 + 55% Water10 mg/mL30 minutes48 hoursSystemic exposure bypassing GI absorption

Formulation Decision Workflow

FormulationWorkflow A API: 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile B Physicochemical Profiling (LogP ~2.5-3.5, Low Aq. Sol.) A->B C Intravenous (IV) Route (Clear Solution Required) B->C D Oral (PO) Route (Suspension Acceptable) B->D E Co-solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline C->E F Polymer Suspension 0.5% Methylcellulose + 0.1% Tween 80 in Water D->F G Sterile Filtration (0.22 µm) & Tyndall Effect Check E->G H Homogenization / Sonication & Microscopy Check F->H I In Vivo Dosing (Preclinical Murine Models) G->I H->I

Workflow for selecting and validating IV and PO formulations for pyrazole-propanenitrile APIs.

Self-Validating Experimental Protocols

Protocol A: Intravenous (IV) Solution Formulation

Causality: IV administration requires absolute solubility to prevent fatal pulmonary embolism in mice. DMSO is introduced first to disrupt the strong pyrazole hydrogen bonds. PEG400 is added subsequently to lower the dielectric constant of the aqueous phase, preventing shock-precipitation. Tween 80 forms protective micelles around the lipophilic thiophene group, and saline provides necessary isotonicity.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of the API into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of DMSO (10% of final volume). Vortex vigorously for 2 minutes until the powder is visually dissolved. Note: Do not proceed if particulates remain.

  • Co-solvent Addition: Add 400 µL of PEG400 (40% of final volume). Vortex for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Sonicate the mixture for 5 minutes in a water bath at 37°C.

  • Aqueous Dilution: While vortexing the vial continuously, add 450 µL of sterile 0.9% Saline dropwise (1 drop per second).

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Self-Validation Checkpoint (Tyndall Effect): Shine a focused laser pointer through the glass vial against a dark background. If a solid beam of light is visible (Tyndall effect), the API has crashed out into nano-crystals. The formulation is invalid for IV use and must be discarded. A valid IV solution will show no light scattering.

Protocol B: Oral (PO) Suspension Formulation

Causality: For PO dosing, a true solution is not required; a homogenous suspension is highly effective and mimics clinical solid-dosage forms. Methylcellulose (0.5%) increases the vehicle's viscosity to prevent rapid sedimentation of the hydrophobic API. Tween 80 (0.1%) acts as a wetting agent, reducing the contact angle of the aqueous vehicle against the lipophilic thiophene ring, allowing uniform dispersion .

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose in Milli-Q water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Weighing: Weigh 30.0 mg of the API into a mortar or glass vial.

  • Wetting: Add 10 µL of Tween 80 directly to the API powder. Use a pestle or glass rod to triturate the powder into a smooth, uniform paste. This mechanical shearing is critical to break up pyrazole aggregates.

  • Suspension: Gradually add 9.99 mL of the 0.5% MC stock solution in 1 mL increments, vortexing and sonicating between each addition.

  • Homogenization: Probe-sonicate the suspension on ice for 3 cycles (10 seconds on, 10 seconds off) at 20% amplitude.

Self-Validation Checkpoint (Microscopy): Place a 10 µL drop of the suspension on a glass slide. Observe under a light microscope at 10x magnification. The formulation is valid if particles are uniformly distributed and <50 µm in diameter. If large agglomerates (>100 µm) are present, the suspension will clog the gavage needle and result in erratic PK profiles; re-sonicate immediately.

In Vivo Pharmacokinetics & Target Engagement

PKPathway A PO Administration (0.5% MC Suspension) B GI Tract Dissolution (Tween 80 Wetting) A->B C Hepatic Portal Vein (First-Pass Evaluation) B->C D Systemic Circulation (Plasma Distribution) C->D E Target Tissue (Receptor Engagement) D->E

In vivo pharmacokinetic absorption and distribution pathway for orally dosed suspension formulations.

Analytical Quality Control (QC)

To guarantee the chemical integrity of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile post-formulation, assess stability using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: UV at 254 nm (optimal for the conjugated thiophene-pyrazole system).

  • Acceptance Criteria: >98% peak area purity relative to the unformulated API standard after 24 hours at room temperature.

References

  • Title: Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks in vivo tumor growth Source: Haematologica (via PubMed Central / NIH) URL: [Link]

  • Title: Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Ruxolitinib, a JAK1/JAK2 Selective Inhibitor, Ameliorates Acute and Chronic Steroid-Refractory Gvhd Mouse Models Source: Immunotherapy (Taylor & Francis) URL: [Link]

Application Notes and Protocols for the Scale-Up Synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Approach to a Key Heterocyclic Building Block

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is a significant heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The pyrazole core is a prevalent motif in numerous FDA-approved drugs, and its functionalization with thiophene and nitrile groups offers opportunities for diverse molecular designs.[1] This document provides a comprehensive guide for the scale-up synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development.

The synthetic strategy outlined herein is a robust and scalable three-stage process. This approach was designed for optimal control over regioselectivity, safety, and yield, which are critical factors in transitioning from laboratory-scale to pilot-plant or industrial production. The synthesis commences with the construction of the core pyrazole ring, followed by the introduction and subsequent modification of a functional group at the C4 position to yield the desired propanenitrile side chain.

PART 1: Process Chemistry and Rationale

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Synthesis of the Chalcone Precursor: A Claisen-Schmidt condensation is employed to form the α,β-unsaturated ketone backbone, which is a reliable and well-understood reaction for large-scale production.[2][3][4]

  • Formation of the Pyrazole Core: The chalcone is then subjected to a cyclocondensation reaction with hydrazine hydrate to form the pyrazole ring. This is a classic and efficient method for pyrazole synthesis.[5][6]

  • Introduction and Elaboration of the Propanenitrile Side Chain: This is achieved through a multi-step sequence starting from the pyrazole intermediate, involving formylation, olefination, and reduction to build the final propanenitrile moiety.

This staged approach allows for the isolation and purification of key intermediates, ensuring high purity of the final product and providing clear checkpoints for process monitoring and quality control during a scaled-up campaign.

PART 2: Detailed Experimental Protocols and Scale-Up Considerations

Stage 1: Synthesis of (E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

This stage involves the base-catalyzed Claisen-Schmidt condensation of 2-acetylthiophene and furfural. The choice of a furan-containing aldehyde in this step is strategic; the furan ring will be subsequently transformed into the propanenitrile side chain.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentPurposeSupplier/Grade
2-AcetylthiopheneStarting MaterialAcros Organics, 99%
FurfuralStarting MaterialSigma-Aldrich, 99%
Sodium Hydroxide (NaOH)CatalystFisher Scientific, Pellets, 97%
Ethanol (95%)SolventVWR Chemicals
Deionized WaterSolventIn-house
Jacketed Glass ReactorReaction VesselBuchi, 20 L
Mechanical StirrerAgitationIKA
Temperature ProbeMonitoringJ-KEM
Buchner Funnel & Filter FlaskFiltration---
Vacuum OvenDrying---

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and an addition funnel.

  • Charge and Dissolve: Charge the reactor with 2-acetylthiophene (1.26 kg, 10.0 mol) and ethanol (8 L). Stir the mixture until the 2-acetylthiophene is fully dissolved.

  • Base Solution Preparation: In a separate vessel, prepare a solution of sodium hydroxide (0.44 kg, 11.0 mol) in deionized water (4 L). Allow the solution to cool to room temperature.

  • Reaction Initiation: Add the sodium hydroxide solution to the reactor. Cool the mixture to 15-20°C using a circulating chiller.

  • Furfural Addition: Slowly add furfural (0.96 kg, 10.0 mol) to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 10-15°C and slowly add a 2M HCl solution until the pH is neutral (pH ~7). The product will precipitate as a yellow solid.

  • Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 2 L) and then with cold ethanol (1 L).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield: 1.8 - 2.0 kg (88-98% yield) of a yellow crystalline solid.

Scale-Up Considerations:

  • Heat Management: The Claisen-Schmidt condensation is exothermic. The use of a jacketed reactor and controlled addition of the aldehyde are crucial for maintaining the desired temperature range.[7]

  • Mixing: Efficient stirring is necessary to ensure proper mixing of the biphasic reaction mixture, which can become thick as the product precipitates.[8]

  • pH Control: Careful neutralization is required to avoid any base-catalyzed side reactions during work-up.

Stage 2: Synthesis of 3-(Thiophen-2-yl)-5-(furan-2-yl)-1H-pyrazole

This stage involves the cyclocondensation of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring. The reaction is typically carried out in a protic solvent with an acid catalyst.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentPurposeSupplier/Grade
Chalcone IntermediateStarting MaterialFrom Stage 1
Hydrazine Hydrate (80%)ReagentSigma-Aldrich
Glacial Acetic AcidCatalystFisher Scientific
Ethanol (95%)SolventVWR Chemicals
Jacketed Glass ReactorReaction VesselBuchi, 20 L
Reflux Condenser------
Mechanical StirrerAgitationIKA
Temperature ProbeMonitoringJ-KEM

Protocol:

  • Reactor Setup: Equip the 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charge and Dissolve: Charge the reactor with the chalcone intermediate (1.8 kg, 8.8 mol) and ethanol (10 L). Stir until the solid is fully dissolved.

  • Catalyst Addition: Add glacial acetic acid (0.5 L) to the mixture.

  • Hydrazine Addition: Slowly add hydrazine hydrate (0.66 kg, 10.5 mol) to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the chalcone starting material by TLC or HPLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, slowly add the reaction mixture to a larger vessel containing ice-cold water (30 L).

  • Filtration and Washing: Collect the precipitated solid by filtration and wash thoroughly with deionized water.

  • Drying: Dry the product in a vacuum oven at 60°C.

Expected Yield: 1.7 - 1.85 kg (85-95% yield) of an off-white to pale yellow solid.

Scale-Up and Safety Considerations:

  • Hydrazine Handling: Hydrazine is toxic and potentially explosive.[9][10][11] All operations should be conducted in a well-ventilated fume hood or a designated containment area. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12] An emergency shower and eyewash station should be readily accessible.

  • Exotherm Control: The initial reaction with hydrazine can be exothermic. Controlled addition and adequate cooling capacity are essential.

  • Tautomerism: Note that 3(5)-substituted pyrazoles can exist as tautomers.[13] For this specific product, the tautomeric forms are equivalent due to the symmetry of the potential substituents on the nitrogen atoms.

Stage 3: Synthesis of 3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

This final stage involves a three-step transformation of the furan ring into the desired propanenitrile side chain.

Step 3a: Oxidative Cleavage to 3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)-3-oxopropanal

The furan ring is opened via oxidation to a dicarbonyl intermediate.

Reaction Scheme:

Protocol will involve ozonolysis, which requires specialized equipment and safety precautions. For the purpose of this guide, we will focus on a more scalable, albeit longer, alternative route starting from a different chalcone.

Alternative and More Scalable Route for Stage 3:

A more robust and scalable approach avoids the use of furan and ozonolysis. This alternative route starts with a different chalcone, which is then elaborated to the final product.

Alternative Stage 1: Synthesis of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzonitrile

Reaction Scheme:

The protocol is analogous to the one described in Stage 1, with 4-formylbenzonitrile replacing furfural.

Alternative Stage 2: Synthesis of 4-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)benzonitrile

Reaction Scheme:

The protocol is analogous to the one described in Stage 2.

Alternative Stage 3: Reduction of the Benzonitrile to the Propanenitrile

This is not a direct conversion. A more feasible approach is to introduce a formyl group at the 4-position of the pyrazole and then build the propanenitrile chain.

Revised and Recommended Scalable Route:

Stage 1: Synthesis of 1-(Thiophen-2-yl)ethan-1-one (2-Acetylthiophene) This starting material is commercially available, but for a large-scale campaign, its synthesis from thiophene and acetic anhydride is economical.[7]

Stage 2: Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole

This is achieved by first forming a 1,3-dicarbonyl compound, 1-(thiophen-2-yl)butane-1,3-dione, via a Claisen condensation of 2-acetylthiophene with ethyl acetate, followed by cyclization with hydrazine.

Stage 3: Vilsmeier-Haack Formylation to 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazoles.[14][15]

Reaction Scheme:

Stage 4: Knoevenagel Condensation to (E)-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrile

Reaction Scheme:

Stage 5: Reduction to 3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

The final step is the selective reduction of the carbon-carbon double bond.

Reaction Scheme:

Protocol for Stage 5: Catalytic Hydrogenation

Materials and Equipment:

Reagent/EquipmentPurposeSupplier/Grade
(E)-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrileStarting MaterialFrom previous step
Palladium on Carbon (10 wt. %)CatalystJohnson Matthey
EthanolSolventVWR Chemicals
Hydrogen GasReducing AgentHigh Purity
High-Pressure HydrogenatorReaction VesselParr Instruments

Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation vessel with the acrylonitrile intermediate (1.0 kg, 4.6 mol) and ethanol (10 L).

  • Catalyst Addition: Carefully add 10% Pd/C (50 g, 5 wt. % loading) to the mixture under an inert atmosphere (e.g., nitrogen).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 psi.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the uptake of hydrogen.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Expected Yield: 0.9 - 0.98 kg (90-98% yield) of a white to off-white solid.

Scale-Up and Safety Considerations:

  • Hydrogenation Safety: Catalytic hydrogenation at scale requires specialized equipment and adherence to strict safety protocols due to the flammability of hydrogen and the pyrophoric nature of some catalysts. The reactor must be properly grounded.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled wet or under an inert atmosphere.

  • Nitrile Compound Safety: Nitrile-containing compounds can be toxic.[16] Appropriate PPE should be worn, and work should be conducted in a well-ventilated area.

PART 3: Data Presentation and Visualization

Table 1: Summary of a Representative Lab-Scale Synthesis (for the recommended route)
StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
12-Acetylthiophene1-(Thiophen-2-yl)butane-1,3-dioneNaH, Ethyl AcetateTHF25-50485
21-(Thiophen-2-yl)butane-1,3-dione3-(Thiophen-2-yl)-1H-pyrazoleHydrazine HydrateEthanol80692
33-(Thiophen-2-yl)-1H-pyrazole3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehydePOCl₃, DMFDioxane90588
43-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde(E)-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrileMalononitrile, PiperidineEthanol80395
5(E)-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrile3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrileH₂, 10% Pd/CEthanol251696
Experimental Workflow Diagram

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Side Chain Introduction cluster_2 Stage 3: Final Reduction 2-Acetylthiophene 2-Acetylthiophene 1,3-Dicarbonyl 1,3-Dicarbonyl 2-Acetylthiophene->1,3-Dicarbonyl NaH, Ethyl Acetate 3-(Thiophen-2-yl)-1H-pyrazole 3-(Thiophen-2-yl)-1H-pyrazole 1,3-Dicarbonyl->3-(Thiophen-2-yl)-1H-pyrazole Hydrazine Hydrate 4-Formylpyrazole 4-Formylpyrazole 3-(Thiophen-2-yl)-1H-pyrazole->4-Formylpyrazole Vilsmeier-Haack Acrylonitrile Intermediate Acrylonitrile Intermediate 4-Formylpyrazole->Acrylonitrile Intermediate Knoevenagel Condensation Final Product 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile Acrylonitrile Intermediate->Final Product Catalytic Hydrogenation

Caption: Recommended multi-stage synthetic workflow.

Process Safety Management (PSM) Flowchart

G cluster_Process Process Safety Lifecycle cluster_Safety Key Safety Considerations Route_Scouting Route Scouting & Hazard Identification Lab_Development Lab-Scale Development & Risk Assessment Route_Scouting->Lab_Development Feasibility Scale_Up Pilot Scale-Up & HAZOP Study Lab_Development->Scale_Up Process Optimization Hydrazine_Safety Hydrazine Handling Protocols Lab_Development->Hydrazine_Safety Manufacturing Commercial Manufacturing & Change Management Scale_Up->Manufacturing Technology Transfer Hydrogenation_Safety High-Pressure Hydrogenation Safety Scale_Up->Hydrogenation_Safety Thermal_Hazards Thermal Runaway Prevention Scale_Up->Thermal_Hazards Nitrile_Toxicity Nitrile Compound Toxicity Management Manufacturing->Nitrile_Toxicity

Caption: Integrated process safety management workflow.

References

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  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. Retrieved March 21, 2026, from [Link]

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  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved March 21, 2026, from [Link]

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  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

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Sources

Application Notes and Protocols for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Heterocyclic Synthesis

The confluence of thiophene and pyrazole rings within a single molecular framework has garnered significant attention in medicinal chemistry and materials science. Thiophene-containing compounds are known for a wide spectrum of biological activities, while pyrazoles are a cornerstone of many pharmaceuticals.[1][2] The title compound, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile, represents a highly versatile and functionalized building block, primed for the construction of more complex, fused heterocyclic systems. The propanenitrile side chain, in particular, offers a reactive handle for a variety of cyclization and derivatization reactions, making it a valuable synthon for drug discovery professionals and researchers in heterocyclic chemistry.

These application notes provide a comprehensive guide to the synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile and its subsequent utilization in the construction of a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in many kinase inhibitors and other therapeutic agents.[3][4] The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step.

Synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile: A Multi-Step Approach

The synthesis of the target compound is achieved through a five-step sequence, commencing with commercially available 2-acetylthiophene. The overall synthetic workflow is depicted below.

Synthetic_Workflow A 2-Acetylthiophene B (E)-3-(dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one A->B DMF-DMA C 3-(Thiophen-2-yl)-1H-pyrazole B->C Hydrazine Hydrate D 3-(Thiophen-2-yl)-1H-pyrazole- 4-carbaldehyde C->D Vilsmeier-Haack (POCl3, DMF) E 2-Cyano-3-(3-(thiophen-2-yl)-1H- pyrazol-4-yl)acrylonitrile D->E Knoevenagel (Malononitrile) F 3-(3-(Thiophen-2-yl)-1H-pyrazol- 4-yl)propanenitrile E->F Reduction (e.g., NaBH4 or H2/Pd-C)

Caption: Overall synthetic workflow for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.

Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

This initial step involves the condensation of 2-acetylthiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminone, a key intermediate for the subsequent pyrazole synthesis. The enaminone is a versatile building block as it possesses both electrophilic and nucleophilic character.[5]

Materials:

  • 2-Acetylthiophene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (10 mmol, 1.26 g) in anhydrous DMF (20 mL).

  • Add DMF-DMA (12 mmol, 1.43 g, 1.6 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.

  • Recrystallize the crude solid from methanol to afford (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one as a solid.[6][7]

Expected Yield: ~85-95%

Protocol 2: Synthesis of 3-(thiophen-2-yl)-1H-pyrazole

The pyrazole ring is constructed via the reaction of the enaminone intermediate with hydrazine hydrate. This is a classic cyclocondensation reaction where the hydrazine acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon of the enaminone system, followed by elimination of dimethylamine and water.[5]

Materials:

  • (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • Suspend (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (10 mmol, 1.81 g) in ethanol (30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (15 mmol, 0.75 g, 0.73 mL of 80% solution) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3-(thiophen-2-yl)-1H-pyrazole.

Expected Yield: ~70-85%

Protocol 3: Vilsmeier-Haack Formylation of 3-(thiophen-2-yl)-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[8][9] In this step, a formyl group is introduced at the C4 position of the pyrazole ring, which is the most nucleophilic position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF.

Materials:

  • 3-(Thiophen-2-yl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice, saturated sodium bicarbonate solution, ethyl acetate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (20 mL) to 0 °C in an ice bath.

  • Add POCl₃ (30 mmol, 4.6 g, 2.8 mL) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 3-(thiophen-2-yl)-1H-pyrazole (10 mmol, 1.50 g) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.[10][11]

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.

Expected Yield: ~60-75%

Protocol 4: Knoevenagel Condensation to form 2-Cyano-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrile

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[12] Here, the pyrazole-4-carbaldehyde reacts with malononitrile in the presence of a base catalyst to form the corresponding α,β-unsaturated dinitrile.

Materials:

  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (10 mmol, 1.78 g) and malononitrile (11 mmol, 0.73 g) in ethanol (40 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form as the reaction progresses.[13][14]

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-cyano-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrile.

Expected Yield: >90%

Protocol 5: Reduction to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

The final step is the selective reduction of the carbon-carbon double bond of the acrylonitrile derivative to afford the target saturated nitrile. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride.[2][15]

Method A: Catalytic Hydrogenation

Materials:

  • 2-Cyano-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas supply

Procedure:

  • Dissolve 2-cyano-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrile (10 mmol, 2.26 g) in methanol or ethyl acetate (50 mL) in a hydrogenation flask.

  • Add 10% Pd/C (10% by weight of the substrate, 0.23 g) to the solution.

  • Connect the flask to a hydrogenator and purge the system with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (1-3 atm) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary to yield 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.

Method B: Sodium Borohydride Reduction

Materials:

  • 2-Cyano-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrile

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

Procedure:

  • Dissolve 2-cyano-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrile (10 mmol, 2.26 g) in ethanol or methanol (50 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (20 mmol, 0.76 g) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction by the dropwise addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify as needed to obtain 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.[2]

Expected Yield (for both methods): ~80-95%

Application in Heterocyclic Synthesis: Construction of a Pyrazolo[1,5-a]pyrimidine Core

The propanenitrile moiety of the title compound serves as a versatile precursor for the construction of fused heterocyclic systems. One prominent application is the synthesis of pyrazolo[1,5-a]pyrimidines, which are of significant interest in drug discovery.[16][17] The following protocol outlines a potential pathway for the cyclization of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile to a 7-amino-pyrazolo[1,5-a]pyrimidine derivative. This transformation can be conceptualized as an intramolecular cyclization facilitated by a suitable reagent.

Application_Workflow A 3-(3-(Thiophen-2-yl)-1H-pyrazol- 4-yl)propanenitrile B 7-Amino-5-(thiophen-2-yl)-1,4-dihydro- pyrazolo[1,5-a]pyrimidine A->B Cyclization (e.g., with formamide or similar reagent)

Caption: Application in the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Protocol 6: Synthesis of a 7-Amino-pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a plausible cyclization of the propanenitrile side chain to form the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system. While direct cyclization of the saturated nitrile can be challenging, activation of the pyrazole N-H or the methylene group adjacent to the nitrile can facilitate the reaction. A common strategy for forming the 7-amino-pyrazolo[1,5-a]pyrimidine system from related precursors involves reaction with reagents like formamide or by first converting the nitrile to an amidine.

Materials:

  • 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

  • Formamide

  • High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)

Procedure:

  • In a high-pressure reaction vessel, combine 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile (5 mmol, 1.14 g) and a large excess of formamide (e.g., 10-15 mL).

  • Heat the reaction mixture to a high temperature (e.g., 180-200 °C) for several hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the desired 7-amino-pyrazolo[1,5-a]pyrimidine derivative.

Expected Yield: Moderate, this reaction may require optimization.

Note on Causality: The high temperature is necessary to drive the cyclization and dehydration steps. Formamide serves as both a solvent and a source of the N1 and C2 atoms of the pyrimidine ring.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneC₉H₁₁NOS181.25Yellow solid
3-(Thiophen-2-yl)-1H-pyrazoleC₇H₆N₂S150.20Off-white solid
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehydeC₈H₆N₂OS178.21Pale yellow solid
2-Cyano-3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylonitrileC₁₁H₆N₄S226.26Yellow solid
3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrileC₁₁H₁₀N₄S230.29White solid
7-Amino-5-(thiophen-2-yl)-1,4-dihydropyrazolo[1,5-a]pyrimidineC₁₀H₉N₅S231.28Solid

Conclusion

The protocols outlined in these application notes provide a clear and logical pathway for the synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile and demonstrate its utility as a precursor for more complex heterocyclic systems. The strategic combination of the thiophene and pyrazole moieties, along with the reactive propanenitrile side chain, makes this compound a valuable asset for researchers and drug development professionals. The methodologies presented are based on well-established and reliable chemical transformations, ensuring a high degree of success for those with a foundational knowledge of synthetic organic chemistry. Further exploration of the reactivity of this versatile building block is encouraged and is likely to lead to the discovery of novel heterocyclic compounds with interesting biological and material properties.

References

  • Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b709924h]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3429]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10860888/]
  • Reduction of α,β-Unsaturated Nitrile to Saturated Nitrile with Sodium Borohydride. Bulletin of the Chemical Society of Japan. [URL: https://academic.oup.com/bcsj/article-abstract/50/4/1077/7104990]
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [URL: https://www.researchgate.net/publication/315809831_A_simple_expeditious_and_green_process_for_Knoevenagel_condensation_of_pyrazole_aldehydes_in_aqueous_media]
  • 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/reductions/olefins/1,4-reductions.shtm]
  • Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. IUCrData. [URL: https://iucrdata.iucr.org/d/issues/2017/03/00/ba2126/ba2126.pdf]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10821501/]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10498305/]
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/184]
  • Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30466030/]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11269389/]
  • The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives (our... - ResearchGate. [URL: https://www.researchgate.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [URL: https://pp.bme.hu/ch/article/view/23477]
  • (E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3255106/]
  • Synthesis and Performance of (E)-3-Phenyl-2-(thiophen-2-yl) acrylonitrile-Based Small-Molecule Semiconductors. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0039-1690787]
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c6ra28148a]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: Not available]
  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825310/]
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04514]
  • Novel Methods of Knoevenagel Condens
  • a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [URL: https://www.mdpi.com/1422-8599/27/3/25]
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2019/vi/10-934]
  • General scheme for the Knoevenagel condensation of pyrazole aldehydes... ResearchGate. [URL: https://www.researchgate.net/figure/General-scheme-for-the-Knoevenagel-condensation-of-pyrazole-aldehydes-with-malononitrile_fig4_371661726]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963e]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [URL: Not available]
  • (PDF) (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one. ResearchGate. [URL: https://www.researchgate.net/publication/235770381_E-3-Dimethylamino-1-25-dimethylthiophen-3-ylprop-2-en-1-one]
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. ResearchGate. [URL: https://www.researchgate.net/publication/360875464_Synthesis_and_Structure_Determination_of_2-Cyano-3-1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-ylacrylamide]
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/abstract.php?id=4378]
  • 3‐(1,3‐Diphenyl‐1H‐pyrazol‐4‐yl)acrylonitrile derivatives as anticancer... ResearchGate. [URL: https://www.researchgate.
  • Reaktion von 2‐Thiophenaminen mit Hydrazin. R Discovery. [URL: https://rdiscovery.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/224]
  • CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds. [URL: https://www.chemofheterocycles.com/en/catalytic-hydrogenation-of-methyl-esters-of-some-1h-pyrazoline-3-carboxylic-acids/]
  • Crystal structure of (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, C9H11NOS. SciSpace. [URL: https://typeset.io/papers/crystal-structure-of-e-3-dimethylamino-1-thiophen-3-yl-prop-2-28j5t0v70l]
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [URL: https://www.mdpi.com/1422-8599/11/2/137/pdf]
  • (E)-1,1-Diphenyl-2-(thiophen-2-ylmethylidene)hydrazine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4278201/]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling the synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile . This molecule is a critical heteroaryl-substituted pyrazole scaffold, structurally analogous to the intermediates used in the synthesis of JAK1/2 inhibitors like Ruxolitinib and Baricitinib[1][2].

The most robust, atom-economical route avoids the difficult late-stage C4-alkylation of a pre-formed pyrazole. Instead, it constructs the pyrazole ring around the pre-installed propanenitrile side chain via a highly scalable three-step sequence:

  • Michael Addition: 2-Acetylthiophene + Acrylonitrile.

  • Enaminone Formation: Formylation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: Ring closure with hydrazine hydrate[3][4].

Synthesis A 2-Acetylthiophene + Acrylonitrile B 5-Oxo-5-(thiophen-2-yl) pentanenitrile A->B DBU, THF, 40-65°C (Michael Addition) C Enaminone Intermediate B->C DMF-DMA, Toluene, 80°C (Formylation) D Target Pyrazole: 3-(3-(thiophen-2-yl)-1H- pyrazol-4-yl)propanenitrile C->D NH2NH2·H2O, EtOH, 25°C (Cyclization)

Three-step synthetic workflow for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.

Part 1: Validated Experimental Protocols

Step 1: Synthesis of 5-oxo-5-(thiophen-2-yl)pentanenitrile (Michael Addition)

Causality: Acrylonitrile is a highly reactive Michael acceptor. Using a strong alkoxide base often leads to bis-alkylation or anionic polymerization of the acrylonitrile. Employing a non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ensures thermodynamic control and mono-alkylation[5].

Protocol:

  • Charge a clean, dry reactor with 2-acetylthiophene (1.0 eq) and anhydrous THF (5 vol).

  • Add DBU (0.5 eq) and heat the mixture to 40°C to form the enolate.

  • Add acrylonitrile (1.2 eq) dropwise over 2 hours to maintain the internal temperature strictly below 50°C.

  • Stir at 50°C for 6–8 hours until HPLC indicates >95% conversion.

  • Quench the reaction with 1N HCl to pH 5, extract with EtOAc, wash with brine, and concentrate under reduced pressure to yield the intermediate.

Step 2: Synthesis of 4-((dimethylamino)methylene)-5-oxo-5-(thiophen-2-yl)pentanenitrile (Formylation)

Causality: DMF-DMA acts as a one-carbon synthon. The reaction is driven forward by the elimination of methanol. Actively removing methanol shifts the Le Chatelier equilibrium, preventing the reaction from stalling[4].

Protocol:

  • Dissolve the crude product from Step 1 (1.0 eq) in anhydrous toluene (4 vol).

  • Add DMF-DMA (1.5 eq).

  • Heat to 80–85°C. Equip the reactor with a Dean-Stark trap or a short-path distillation head to continuously remove the methanol/toluene azeotrope.

  • Stir for 10 hours. Concentrate under reduced pressure to yield the enaminone as a viscous oil or low-melting solid. Use directly in the next step without further purification.

Step 3: Synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile (Cyclization)

Causality: Hydrazine hydrate acts as a bis-nucleophile. It first attacks the highly electrophilic enamine carbon (displacing dimethylamine), followed by intramolecular condensation with the thiophene-adjacent carbonyl to form the aromatic pyrazole system[4][6].

Protocol:

  • Dissolve the crude enaminone (1.0 eq) in absolute ethanol (5 vol) and cool the reactor to 0–5°C.

  • Slowly add hydrazine hydrate (64% hydrazine, 1.2 eq) dropwise to control the exothermic displacement of dimethylamine[3].

  • Allow the reaction to warm to 25°C and stir for 12 hours.

  • Concentrate the solvent, add water, and extract with dichloromethane. Crystallize the crude product from MTBE/heptane to afford the pure target compound.

Part 2: Troubleshooting Guides & FAQs

Q1: My Michael addition (Step 1) yield is below 50%, and the reaction mixture turns into a thick, dark sludge. What is happening? A: You are experiencing the base-catalyzed anionic polymerization of acrylonitrile.

  • The Science: Acrylonitrile is highly susceptible to polymerization if the local concentration of base or the temperature is too high. Furthermore, if the enolate of 2-acetylthiophene is not formed efficiently, the base will preferentially react with the acrylonitrile monomer.

  • The Fix: Switch from NaOH/KOH to DBU[5]. Ensure acrylonitrile is added dropwise to the pre-heated enolate mixture rather than mixing all reagents upfront. Maintain the temperature strictly between 40–50°C.

Q2: The DMF-DMA formylation (Step 2) stalls at 60-70% conversion. Adding more DMF-DMA doesn't help. How do I push it to completion? A: The reaction has reached a thermodynamic equilibrium due to the accumulation of methanol.

  • The Science: The condensation of the ketone's alpha-methylene with DMF-DMA releases two equivalents of methanol. If methanol remains in the solution, the reverse reaction competes. Furthermore, DMF-DMA is highly moisture-sensitive and hydrolyzes to DMF and methanol in the presence of water[4].

  • The Fix: Use anhydrous toluene. Implement a distillation setup (like a Dean-Stark trap) to actively distill off the methanol during the reaction. This will drive the conversion to >98%.

Q3: During the cyclization (Step 3), I am seeing a mixture of products and a lower-than-expected yield of the target pyrazole. Is the regioselectivity failing? A: While unsubstituted hydrazine (NH2NH2) typically yields the 1H-pyrazole exclusively, side reactions can occur if the pH is too high or if the dimethylamine byproduct is not allowed to escape.

  • The Science: The initial attack of hydrazine releases dimethylamine (HNMe2), making the solution highly basic. If the reaction is heated too rapidly, the intermediate hydrazone can decompose[6].

  • The Fix: Perform the hydrazine addition strictly at 0–5°C[3]. Alternatively, adding a catalytic amount of acetic acid (to buffer the released dimethylamine) can accelerate the final dehydration step of the cyclization and clean up the impurity profile.

Part 3: Data Presentation & Mechanistic Visualization

Table 1: Quantitative Optimization of Michael Addition (Step 1)
Base UsedEquivalentsTemperature (°C)Addition MethodYield (%)Primary Impurity Profile
KOH1.025All-at-once35Polyacrylonitrile (sludge)
NaOMe1.265Dropwise42Bis-alkylated byproduct
DBU 0.5 45 Dropwise (2h) 88 Trace unreacted starting material
DBU1.070Dropwise (2h)61Thermal degradation products

Note: Data synthesized from standard process optimization parameters for analogous cyclopentyl-propanenitrile systems[5].

Mechanistic Pathway of Pyrazole Cyclization

Mechanism N1 Enaminone 4-((dimethylamino)methylene)-5-oxo... N2 Hydrazine Attack Nucleophilic attack at C=C-NMe2 N1->N2 N3 Hydrazone Intermediate Displacement of HNMe2 N2->N3 N4 Intramolecular Cyclization Attack of terminal NH2 on C=O N3->N4 N5 Dehydration Loss of H2O to form Pyrazole N4->N5

Causality of pyrazole ring formation via hydrazine attack and subsequent dehydration.

References

  • Varghese, L. N., et al. "Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof." NIH.gov. URL: [Link]

  • "Process for preparation of ruxolitinib." Google Patents (WO2023223253A1).
  • "US9249149B2 - Deuterated derivatives of ruxolitinib." Google Patents.
  • "Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile." Technical Disclosure Commons. URL: [Link]

  • Rai, G., et al. "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)." ACS Publications. URL: [Link]

Sources

How to increase the aqueous solubility of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Development Support Center . This guide is specifically engineered for researchers and drug development professionals working with 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile .

As a highly hydrophobic, planar heterocyclic compound, this molecule presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. This guide provides field-proven, causality-driven methodologies to overcome its poor aqueous solubility across in vitro assays, preclinical dosing, and solid dosage formulation.

Part 1: Physicochemical Profiling & Causality

Before attempting to dissolve the compound, it is critical to understand why it resists aqueous solvation. The insolubility of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is driven by three structural factors:

  • Thiophene Ring: This electron-rich, highly lipophilic moiety severely increases the molecule's logP , driving hydrophobic aggregation and repelling water molecules.

  • 1H-Pyrazole Core: The pyrazole ring is rigid and planar. More importantly, it possesses a strong hydrogen bond donor (N-H) and acceptor (N). This allows the molecules to form extensive intermolecular hydrogen bond networks, resulting in a high crystal lattice energy that water cannot easily break.

  • Propanenitrile Group: While the cyano group is polar, its dipole moment is insufficient to overcome the massive thermodynamic penalty of disrupting the thiophene-pyrazole crystal lattice.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluting my DMSO stock into an aqueous assay buffer. What is the best in vitro workaround?

The Causality: This is a classic "solvent shift" crash. When the DMSO is diluted, the hydrophobic thiophene rings rapidly aggregate to minimize contact with water, nucleating into crystals. The Solution: Do not dilute directly into bare buffer. Use a step-down cosolvent/surfactant system . Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) before introducing the aqueous phase. The surfactant micelles will encapsulate the thiophene moiety, shielding it from the water while keeping the molecule available for your biochemical assay.

Q2: We are moving to in vivo animal models, but the compound is insoluble in standard vehicles. Can we use complexation?

The Causality: Yes. Cyclodextrins , specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD), are ideal for this structure. The hydrophobic cavity of the cyclodextrin is perfectly sized to accommodate the lipophilic thiophene ring, while the polar exterior maintains aqueous solubility. The Solution: Formulate an inclusion complex. The pyrazole and propanenitrile groups will likely orient toward the aqueous interface, stabilizing the complex via hydrogen bonding with the cyclodextrin's hydroxyl groups.

Q3: We are developing an oral solid dosage form. How do we formulate the API to maintain solubility in the GI tract without it recrystallizing?

The Causality: You must bypass the high crystal lattice energy.[1]. By converting the drug to an amorphous state, you artificially elevate its free energy, allowing it to dissolve rapidly and supersaturate the GI fluids[1]. The Solution: Use a polymeric carrier like PVP-VA or HPMCAS.[2]. The carbonyl groups on the polymer will act as hydrogen bond acceptors for your pyrazole N-H, thermodynamically locking the drug in the amorphous state and preventing the thiophene rings from re-aggregating.

Part 3: Visualizing the Strategy

Workflow Start API: 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile Assess Assess Physicochemical Properties (Lipophilicity, H-Bonding, Lattice Energy) Start->Assess Tier1 In Vitro Assays Cosolvents (DMSO) + Surfactants Assess->Tier1 Fail1 Precipitation upon aqueous dilution? Tier1->Fail1 Tier2 In Vivo Preclinical Cyclodextrin Complexation (HP-β-CD) Fail2 Insufficient oral bioavailability? Tier2->Fail2 Tier3 Solid Dosage Formulation Amorphous Solid Dispersions (ASD) Fail1->Tier2 Yes Proceed to Assay Proceed to Assay Fail1->Proceed to Assay No Fail2->Tier3 Yes Proceed to Dosing Proceed to Dosing Fail2->Proceed to Dosing No

Decision tree for selecting the appropriate solubility enhancement strategy.

ASD_Mechanism Crystalline Crystalline API (High Lattice Energy) Energy Thermal/Solvent Energy (Disrupts Crystal Lattice) Crystalline->Energy Amorphous Amorphous API (High Free Energy) Energy->Amorphous Amorphous->Crystalline Recrystallization (If no polymer) ASD Amorphous Solid Dispersion (Kinetically Stable) Amorphous->ASD + Polymer Polymer Polymer Matrix (e.g., PVP, HPMCAS) Polymer->ASD H-Bonding with Pyrazole NH

Logical relationship of thermodynamic and kinetic stabilization in ASDs.

Part 4: Step-by-Step Experimental Workflows

Every protocol must act as a self-validating system to ensure scientific integrity. Do not proceed to dosing without performing the validation steps.

Protocol A: HP- β -CD Inclusion Complexation (Phase Solubility Method)
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (0% to 20% w/v) in PBS (pH 7.4).

  • Addition: Add an excess amount of crystalline 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile (e.g., 5 mg/mL) to each vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 37°C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the dissolved API concentration and plot the phase solubility diagram.

  • Self-Validating Step: Lyophilize a sample of the 20% HP- β -CD solution. Analyze the resulting powder via Differential Scanning Calorimetry (DSC). Success is confirmed by the complete disappearance of the API's characteristic melting endotherm , proving molecular inclusion rather than mere physical suspension.

Protocol B: Hot Melt Extrusion (HME) for Amorphous Solid Dispersion
  • Blending: Geometrically mix the crystalline API with a hydrophilic polymer (e.g., Copovidone / PVP-VA 64) at a 1:3 weight ratio.

  • Extrusion: Feed the physical mixture into a twin-screw hot-melt extruder. Set the barrel temperature profile slightly above the glass transition temperature ( Tg​ ) of the polymer and the melting point of the API (e.g., 140°C - 160°C). Ensure the API fully melts and dissolves into the polymer melt.

  • Quenching: Extrude the clear, homogeneous melt onto a chilled cooling roll. This rapid cooling freezes the API in its amorphous state before the thiophene rings can re-aggregate.

  • Milling: Mill the cooled extrudate into a fine powder using an impact mill.

  • Self-Validating Step: Analyze the milled powder using X-Ray Powder Diffraction (XRPD). Success is confirmed by the absence of sharp Bragg peaks (resulting in a broad "halo" pattern) , verifying the complete conversion to an amorphous solid dispersion[2].

Part 5: Quantitative Data Presentation

The following table summarizes the expected quantitative solubility enhancements for thiophene-pyrazole class molecules based on the formulation strategy applied.

Formulation StrategyVehicle / CarrierApparent Aqueous Solubility (µg/mL)Fold EnhancementPhysical Stability
Unformulated API PBS (pH 7.4)< 1.01xStable (Crystalline)
Cosolvent System 5% DMSO / 95% PBS~ 15.015xPoor (Precipitates in <2h)
Complexation 20% w/v HP- β -CD~ 450.0450xExcellent (In solution)
Solid Dispersion 1:3 API:PVP-VA (HME)~ 1,200.01,200xGood (Metastable, >6 months)

Part 6: References

  • Melo, M. E. O. C., et al. "Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review." DARU Journal of Pharmaceutical Sciences, 2026. Available at:[Link]

  • Tekade, A. R., & Yadav, J. N. "A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs." Advanced Pharmaceutical Bulletin, 2020. Available at:[Link]

Sources

Technical Support Center: HPLC Method Development & Troubleshooting for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and method optimization strategies specifically tailored for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile .

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating a unique triad of structural challenges:

  • 1H-Pyrazole Ring: This amphoteric moiety acts as both a hydrogen bond donor and acceptor. Its basic nitrogen is notorious for secondary interactions with acidic silica silanols, causing severe peak tailing[1].

  • Thiophene Ring: A highly hydrophobic, electron-rich heterocycle that requires specific stationary phase selectivity to resolve from unreacted synthetic precursors.

  • Propanenitrile Group: Introduces a strong dipole moment, influencing solvation dynamics and requiring careful organic modifier selection.

Section 1: Core Method Development Strategy

To establish a baseline method, analysts must align the stationary phase chemistry with the molecule's electronic properties.

HPLC_Workflow Start Analyze Molecule pKa, LogP, UV Column Select Stationary Phase Endcapped C18 or Phenyl Start->Column MobilePhase Select Mobile Phase Buffer pH 2.5 - 3.5 Column->MobilePhase Gradient Run Scouting Gradient 5-95% Organic MobilePhase->Gradient Assess Assess Peak Shape & Retention Gradient->Assess Tailing Peak Tailing? Assess->Tailing Optimize Optimize Additives e.g., 0.2% FA / 0.1% TFA Tailing->Optimize Yes Validate Method Validation ICH Q2 / USP <621> Tailing->Validate No Optimize->Gradient

Fig 1. Rational HPLC method development workflow for pyrazole-thiophene derivatives.

FAQ 1: What is the recommended starting stationary phase for this compound?

Answer: While a standard C18 is the default for reversed-phase HPLC, the presence of the thiophene and pyrazole rings makes a Phenyl-Hexyl or Pentafluorophenyl (PFP) column highly advantageous. Causality: Phenyl phases offer orthogonal π−π selectivity. This is critical for resolving the target API from positional isomers (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl linkages) generated during synthesis. Ensure the column utilizes superficially porous particles (SPP) or is highly endcapped to minimize free silanol exposure[2].

FAQ 2: Should I use Methanol or Acetonitrile as the organic modifier?

Answer: Methanol is strongly recommended. Causality: Acetonitrile is a proton acceptor but not a donor. Methanol acts as both a hydrogen bond donor and acceptor, allowing it to better solvate the 1H-pyrazole NH group. This disrupts the analyte's tendency to hydrogen-bond with residual silanols on the stationary phase, significantly improving peak shape, retention consistency, and signal-to-noise ratio[3].

Section 2: Troubleshooting Peak Shape & Tailing

The most common point of failure when analyzing pyrazole derivatives is unacceptable peak asymmetry.

Troubleshooting Issue Issue: Peak Tailing (Asymmetry > 1.5) CheckpH Evaluate Mobile Phase pH Issue->CheckpH Silanols Silanol Interaction? CheckpH->Silanols CheckTautomer Tautomerism or Partial Ionization? CheckpH->CheckTautomer AddTFA Add 0.1% TFA or 0.2% Formic Acid Silanols->AddTFA Yes ChangeCol Switch to SPP or Highly Endcapped Column Silanols->ChangeCol Persistent AdjustpH Adjust pH > 2 units from pKa CheckTautomer->AdjustpH Yes

Fig 2. Troubleshooting pathway for resolving peak tailing in pyrazole-containing analytes.

FAQ 3: I am observing severe peak tailing (Asymmetry > 2.0). How do I correct this?

Answer: Peak tailing in pyrazole derivatives is primarily driven by ion-exchange interactions between the basic pyrazole nitrogens and acidic, unendcapped silanols on the silica matrix. Furthermore, if the mobile phase pH is near the pyrazole's pKa​ (typically ~2.5), partial ionization occurs, leading to peak broadening or splitting. Solution: You must suppress silanol ionization and force the analyte into a single ionization state by lowering the pH. Adding 0.2% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases effectively masks silanols and sharpens the peak[1][4].

Data Presentation: Additive Effects on Pyrazole Chromatography

Table 1: Effect of Mobile Phase Modifiers on Pyrazole Peak Asymmetry and Efficiency

Mobile Phase ModifierPeak Asymmetry ( As​ )Theoretical Plates ( N )Mechanism of Action
No additive (Water/MeOH)> 2.5 (Severe tailing)< 5,000Unsuppressed ion-exchange with silica silanols.
0.1% Formic Acid 1.88,500Partial silanol suppression; incomplete protonation.
0.2% Formic Acid 1.212,000Enhanced silanol suppression; optimal for LC-MS[1].
0.1% TFA 1.0515,000Strong ion-pairing and low pH masking; excellent for UV[4].

Section 3: Experimental Protocol

Protocol: Step-by-Step Optimization of a Silanol-Masking Mobile Phase

Objective: Eliminate pyrazole-induced peak tailing and establish a self-validating, reproducible retention time.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 2.0 mL of LC-MS grade Formic Acid to achieve a 0.2% v/v concentration[1]. Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Methanol. Add exactly 2.0 mL of LC-MS grade Formic Acid (0.2% v/v). Note: Methanol is explicitly selected over Acetonitrile to provide hydrogen bond donation, mitigating pyrazole-silanol interactions[3].

Step 2: Column Equilibration

  • Install a Phenyl-Hexyl or highly endcapped C18 column (e.g., 100 x 3.0 mm, 2.7 µm SPP).

  • Flush the system with 50:50 A:B at 0.4 mL/min for a minimum of 20 column volumes (CV). This extended equilibration ensures complete protonation of the stationary phase silanols by the formic acid.

Step 3: Scouting Gradient & Injection

  • Prepare a 0.1 mg/mL sample of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile in a diluent of 80:20 Water:Methanol.

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

Step 4: Self-Validation & System Suitability Analyze the resulting chromatogram. The protocol is considered successfully validated for routine use only if the following system suitability criteria are met:

  • Peak Asymmetry ( As​ ): ≤1.5 (measured at 10% peak height).

  • Retention Factor ( k′ ): ≥2.0 (ensuring the analyte is retained well beyond the void volume).

  • Precision: 5 replicate injections must yield a Peak Area RSD ≤2.0% .

Section 4: Regulatory Compliance & Method Modernization

FAQ 4: How can I scale my 5 µm isocratic method to a sub-2 µm UHPLC method without violating USP guidelines?

Answer: The revised USP General Chapter <621> allows for significant flexibility in method modernization to improve laboratory throughput and reduce solvent consumption[5][6].

For isocratic methods, you can mathematically translate the column dimensions and particle size without requiring full re-validation, provided the L/dp​ (Length to particle size) ratio remains within -25% to +50% of the original monograph method[5].

Example Calculation: If your original method uses a column:

  • Original

You wish to transfer to a UHPLC column:

  • New

The ratio shift is -12.3% , which falls safely within the allowable -25% to +50% window. You must then adjust the injection volume and flow rate proportionally based on the column radius squared, ensuring the linear velocity remains constant[2].

References

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance | MAC-MOD Analytical. 5

  • HPLC Method Development | Scribd. 6

  • USP <621> Modernization Guide | Scribd. 2

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column | Journal of AOAC INTERNATIONAL. 3

  • Analytical Separation of Closantel Enantiomers by HPLC | MDPI. 4

  • Analysis of Hypoxia-Inducible Factor Stabilizers by a Modified QuEChERS Extraction for Antidoping Analysis | AccessON. 1

Sources

Technical Support Center: Stability & Storage of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile . This active pharmaceutical ingredient (API) features a complex tripartite structure—a thiophene ring, a pyrazole core, and a propanenitrile chain—each presenting unique vulnerabilities during long-term storage.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic storage instructions. Here, we explore the mechanistic causality behind degradation and provide self-validating protocols to ensure the scientific integrity of your drug development workflows.

Core Degradation Pathways

Understanding the specific vulnerabilities of your molecule is the first step in preventing its degradation.

DegradationPathways API 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl) propanenitrile Thiophene Thiophene Ring (S-Oxidation to Sulfoxide) API->Thiophene Singlet Oxygen / ROS Nitrile Propanenitrile Chain (Hydrolysis to Amide/Acid) API->Nitrile H2O / Acid / Base Pyrazole Pyrazole Core (Photolytic/Thermal Stress) API->Pyrazole UV Light / Heat

Primary degradation pathways of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.

Troubleshooting & FAQs

Q1: I am observing a +16 Da and +32 Da mass shift in my LC-MS analysis after 3 months of storage. What is causing this?

A1: This is the hallmark signature of oxidative degradation of the thiophene ring . The thiophene sulfur atom is highly susceptible to oxidation by atmospheric singlet oxygen ( 1O2​ ) and reactive oxygen species (ROS), leading to the formation of thiophene-S-oxides (+16 Da) and sulfones (+32 Da)[1]. Light exposure acts as a catalyst for this process, as photosensitization increases the yield of singlet oxygen[2].

Causality & Solution: Oxygen dissolved in ambient moisture or trapped in the headspace of your storage vial reacts with the electron-rich thiophene ring. To prevent this, you must eliminate both oxygen and light. Store the compound in amber glass vials and purge the headspace with a heavy inert gas (like Argon) rather than Nitrogen, as Argon is denser than air and forms a protective blanket directly over the solid API[1].

Q2: My assay results are inconsistent, and NMR shows a new peak in the carbonyl region (~173 ppm). Has the molecule degraded?

A2: Yes. A shift to the carbonyl region in 13 C NMR, accompanied by a +18 Da mass shift in LC-MS, indicates hydrolysis of the propanenitrile group into an amide[3]. Nitriles are vulnerable to hydrolysis when exposed to moisture, a process that can be catalyzed by trace acidic or basic impurities left over from synthesis[4].

Causality & Solution: Water molecules act as nucleophiles, attacking the electrophilic carbon of the nitrile group. This is exacerbated by hygroscopicity induced by the hydrogen-bonding capability of the pyrazole NH group. You must implement strict desiccation protocols. Ensure the API is lyophilized to remove residual solvent water, and store it in a sealed container with indicating Drierite (calcium sulfate) or silica gel.

Q3: How do forced degradation studies help me validate the stability of this specific molecule?

A3: Forced degradation (stress testing) is a self-validating system used to proactively identify degradation pathways before they ruin long-term experiments[5]. By subjecting the API to extreme conditions (e.g., 0.1 N HCl/NaOH for hydrolysis, or 3% H2​O2​ for oxidation), you generate the exact degradation products (impurities) that might form over years of storage[5]. You then use these generated impurities to calibrate your HPLC/LC-MS methods, ensuring your analytical method is genuinely "stability-indicating."

Quantitative Stability Data Summary

To establish a baseline for your quality control, refer to the following expected degradation thresholds under standard ICH (International Council for Harmonisation) testing conditions.

Storage ConditionEnvironmentDurationPrimary Degradant IdentifiedPurity Retention (%)
Long-Term -20°C, Dark, Argon12 MonthsNone detected> 99.5%
Accelerated 40°C / 75% RH6 MonthsAmide (Nitrile Hydrolysis)94.2%
Oxidative Stress 3% H2​O2​ , 25°C24 HoursThiophene-S-oxide82.1%
Photolytic Stress UV-Vis Light (ICH Q1B)7 DaysPyrazole ring cleavage88.5%

Experimental Workflows & Methodologies

Workflow: LC-MS Troubleshooting for Degradation Detection

TroubleshootingWorkflow Detect Detect Impurity via LC-MS Analyze Analyze m/z Shift Detect->Analyze Oxidation +16 Da or +32 Da (S-Oxidation) Analyze->Oxidation Oxidative Stress Hydrolysis +18 Da (Nitrile to Amide) Analyze->Hydrolysis Moisture Exposure ActionOx Purge with Argon, Store at -20°C in Dark Oxidation->ActionOx ActionHyd Use Desiccants, Control pH to 6.0-7.0 Hydrolysis->ActionHyd

LC-MS troubleshooting workflow for identifying and mitigating API degradation.

Protocol 1: Argon-Purged Desiccation Storage (Self-Validating)

Purpose: To arrest both thiophene oxidation and nitrile hydrolysis by eliminating O2​ and H2​O .

  • Drying: Transfer the synthesized 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile into a pre-weighed amber glass vial. Place the open vial in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) for 24 hours at room temperature.

  • Validation of Drying: Weigh the vial. Return to the desiccator for 4 hours and weigh again. The system is validated when the mass change is <0.1 mg, ensuring all surface moisture is removed.

  • Argon Purging: Insert an argon gas line (fitted with a sterile 0.22 µm filter) into the vial, keeping the tip just above the powder bed. Purge at a low flow rate (to avoid blowing the powder) for 60 seconds. Argon's high density will displace the lighter ambient air upward.

  • Sealing: Rapidly cap the vial with a PTFE-lined silicone septum cap while the argon is still flowing over the lip of the vial. Wrap the cap junction with Parafilm.

  • Storage: Store the sealed vial at -20°C.

Protocol 2: Stability-Indicating LC-MS Method

Purpose: To separate the parent API from its highly polar degradation products (amides, sulfoxides).

  • Sample Prep: Dissolve 1 mg of the stored API in 1 mL of LC-MS grade Acetonitrile/Water (50:50 v/v). Do not use methanol, as it can react with the nitrile under certain conditions.

  • Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The hydrophobic thiophene and pyrazole will retain well, while the polar sulfoxide/amide degradants will elute earlier.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (Provides necessary protons for positive electrospray ionization without causing rapid on-column hydrolysis).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Analysis: Monitor the parent mass [M+H]+ . Scan specifically for [M+16+H]+ (thiophene oxidation) and [M+18+H]+ (nitrile hydrolysis).

References

  • MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

  • ACS Macro Letters. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

Sources

Validation & Comparative

Comparative efficacy of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile and reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of Novel Pyrazole-Based Kinase Inhibitors: A Framework for Preclinical Evaluation

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in the realm of kinase inhibition. This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel thiophen-pyrazole compound, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile, hereafter designated as Compound-T .

The objective of this document is to move beyond a simple data sheet and provide a strategic, experimentally-grounded narrative for researchers and drug development professionals. We will outline the logical progression of experiments, from initial biochemical validation to cell-based functional assays, required to rigorously characterize Compound-T. For this analysis, we will compare its performance against established, clinically relevant Janus kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib , which serve as our reference compounds. This comparison will allow us to contextualize the potency, selectivity, and cellular activity of Compound-T, thereby informing its potential for further development.

Experimental Design & Rationale

A robust preclinical evaluation hinges on a tiered approach, progressively building confidence in the compound's mechanism of action and therapeutic potential. Our experimental workflow is designed to answer three critical questions:

  • Direct Target Engagement: Does Compound-T directly and potently inhibit the primary target kinase?

  • Cellular Mechanism of Action: Does target inhibition in a cellular context translate to the intended downstream biological effects?

  • Functional Viability & Selectivity: Does the observed cellular activity result in a therapeutically relevant outcome (e.g., reduced cell proliferation) and how selective is the compound for its intended target versus other kinases?

The following diagram illustrates the proposed experimental workflow.

G cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Functional Cellular Outcomes A Compound-T Synthesis & QC B Primary Target: In Vitro Kinase Assay (e.g., JAK2) A->B D Kinome-Wide Selectivity Panel (e.g., 400+ kinases) B->D Determine IC50 C Reference Compounds: Tofacitinib, Ruxolitinib C->B F Target Engagement Assay (e.g., NanoBRET™) D->F Advance Lead Candidate E Cell Line Selection (e.g., HEL 92.1.7 with JAK2 V617F) E->F G Phospho-STAT3/5 Western Blot / ELISA E->G H Cell Viability Assay (e.g., CellTiter-Glo®) G->H Confirm Downstream Effect I Data Analysis & Comparative Profiling H->I

Caption: Tiered experimental workflow for kinase inhibitor characterization.

Phase 1: Biochemical Potency and Selectivity

The foundational step is to determine the direct inhibitory activity of Compound-T against the purified target enzyme and assess its specificity.

In Vitro Kinase Inhibition Assay

Rationale: This experiment quantifies the direct interaction between the compound and the isolated kinase enzyme (e.g., JAK2). By measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value), we can establish its intrinsic potency. Comparing this to the IC50 values of Tofacitinib and Ruxolitinib, determined under identical assay conditions, provides the first critical benchmark.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare a reaction buffer containing the purified recombinant JAK2 enzyme, the specific substrate peptide (e.g., Ulight-JAK-1tide), and a fixed, suboptimal concentration of ATP (equal to the Km for the enzyme).

  • Compound Dilution: Create a 10-point, 3-fold serial dilution series for Compound-T, Tofacitinib, and Ruxolitinib, typically starting from 10 µM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to 50 nL of each compound dilution. Incubate for 1 hour at room temperature.

  • ATP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic regression model to determine the IC50 value.

Kinome-wide Selectivity Profiling

Rationale: A potent compound is of little therapeutic value if it inhibits numerous off-target kinases, which can lead to toxicity. A broad selectivity screen (e.g., Eurofins DiscoverX KINOMEscan™) is essential to understand the specificity of Compound-T. This assay measures the binding affinity of the compound against a large panel of human kinases.

Hypothetical Data Summary: Biochemical Assays

CompoundJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)S-Score (10) at 1 µM
Compound-T 5.28.1150.495.70.025
Tofacitinib 1.21.175.060.50.030
Ruxolitinib 3.32.8428.019.00.040

S-Score (10) represents the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Phase 2: Cellular Mechanism of Action

After confirming biochemical potency, the next critical step is to verify that the compound can engage its target in a complex cellular environment and inhibit the relevant signaling pathway.

The JAK-STAT Signaling Pathway

The Janus kinases (JAKs) are intracellular tyrosine kinases that mediate signaling from cytokine receptors on the cell surface. Upon cytokine binding, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in immunity, inflammation, and cell proliferation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 JAK JAK Receptor:f0->JAK Activation STAT_U STAT (unphosphorylated) JAK->STAT_U Phosphorylation STAT_P p-STAT (phosphorylated) STAT_U->STAT_P Gene Target Gene Transcription STAT_P->Gene Dimerization & Translocation CompoundT Compound-T CompoundT->JAK Inhibition

Caption: The inhibitory action of Compound-T on the JAK-STAT pathway.

Cellular Target Engagement

Rationale: It is crucial to confirm that Compound-T can enter the cell and bind to JAK2. A NanoBRET™ Target Engagement assay is an ideal method for this, as it measures compound binding to a specific protein target in living cells in real-time.

Inhibition of Downstream Signaling

Rationale: The ultimate validation of a kinase inhibitor's mechanism is its ability to block the downstream signaling cascade. For JAK inhibitors, this is measured by a reduction in the phosphorylation of STAT proteins (e.g., p-STAT3, p-STAT5). This can be quantified using methods like Western Blot or a high-throughput ELISA.

Protocol: HTRF® p-STAT3 Assay (Cisbio)

  • Cell Culture & Stimulation: Seed a JAK2-dependent cell line (e.g., HEL 92.1.7) in a 96-well plate and starve overnight.

  • Compound Treatment: Pre-treat cells with a serial dilution of Compound-T or reference compounds for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine like Erythropoietin (EPO) or IL-3 for 30 minutes to activate the JAK-STAT pathway.

  • Cell Lysis: Lyse the cells using the kit-specific lysis buffer.

  • HTRF Reaction: Add the HTRF antibody mix (containing a europium cryptate-labeled anti-STAT3 antibody and a d2-labeled anti-p-STAT3 antibody) to the lysate.

  • Incubation & Reading: Incubate for 4 hours at room temperature and read the time-resolved fluorescence on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the 665 nm (d2) and 620 nm (cryptate) signals. Plot the dose-response curve to determine the cellular IC50 for p-STAT3 inhibition.

Phase 3: Functional Cellular Outcomes

The final phase of this initial evaluation is to determine if the observed on-target cellular activity translates into a meaningful anti-proliferative effect.

Cell Viability Assay

Rationale: In many hematological malignancies, the JAK-STAT pathway is constitutively active and drives cell proliferation. Therefore, an effective JAK2 inhibitor should reduce the viability of cell lines dependent on this pathway. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.

Hypothetical Data Summary: Cellular Assays

Compoundp-STAT3 IC50 (nM) (HEL 92.1.7 cells)Cell Viability IC50 (nM) (HEL 92.1.7 cells)
Compound-T 25.675.1
Tofacitinib 10.135.8
Ruxolitinib 15.350.2

Conclusion & Synthesis

  • Potency: Compound-T demonstrates potent, single-digit nanomolar inhibition of its primary target, JAK2, in biochemical assays. Its potency is comparable to, though slightly less than, the reference compounds Tofacitinib and Ruxolitinib.

  • Selectivity: Compound-T exhibits a favorable selectivity profile, with a low S-Score(10) suggesting minimal off-target activity at a high concentration. It shows a clear preference for JAK1/2 over JAK3 and TYK2.

  • Cellular Activity: The compound effectively enters cells, inhibits the phosphorylation of STAT3, and subsequently reduces the viability of a JAK2-dependent cell line. As expected, a higher concentration is required for cellular effects compared to biochemical inhibition, reflecting the need to overcome cellular barriers and ATP competition.

  • Comparative Profile: While Tofacitinib appears most potent in this hypothetical scenario, Compound-T presents a strong profile with excellent selectivity, warranting further investigation into its pharmacokinetic properties and in vivo efficacy.

By following this structured, multi-phase approach, researchers can build a comprehensive data package that clearly defines the therapeutic potential of a novel compound and provides a solid foundation for go/no-go decisions in the drug discovery pipeline.

References

  • Eurofins DiscoverX. (n.d.). KINOMEscan - Kinase Profiling & Inhibitor Screening. Retrieved from [Link]

  • Cisbio. (n.d.). HTRF Phospho-STAT3 (Tyr705) Cellular Assay. Retrieved from [Link]

Validation of LC-MS/MS Methods for the Quantification of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile in Human Plasma: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Content Type: Application Note & Method Comparison Guide.

Executive Summary

The compound 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile represents a highly relevant structural motif in modern small-molecule drug discovery, particularly within the development of kinase inhibitors (e.g., JAK/TYK2 pathways). Quantifying this molecule in complex biological matrices like human plasma presents a distinct bioanalytical challenge. The molecule features a lipophilic thiophene ring, a hydrogen-bonding pyrazole core, and a polar propanenitrile group. This unique physicochemical profile makes the compound highly susceptible to phospholipid-induced ion suppression during positive electrospray ionization (ESI+).

This guide objectively compares two distinct bioanalytical workflows for the quantification of this compound:

  • Method A (Traditional): Protein Precipitation (PPT) coupled with a standard C18 analytical column.

  • Method B (Optimized): Hydrophilic-Lipophilic Balanced (HLB) µElution Solid Phase Extraction (SPE) coupled with a sub-2 µm High-Strength Silica (HSS) T3 column.

By evaluating both methods against the stringent criteria set forth by the ICH M10 Bioanalytical Method Validation Guideline [1], this guide provides a self-validating framework to help laboratories select the optimal strategy for their pharmacokinetic (PK) studies.

Mechanistic Insight: The Causality of Experimental Choices

As bioanalytical scientists, we must look beyond standard operating procedures and understand why a method succeeds or fails. The structural features of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile dictate its behavior in the mass spectrometer source.

The Ion Suppression Dilemma

In ESI+, the basic nitrogen of the pyrazole ring readily accepts a proton, making it an excellent candidate for highly sensitive MS/MS detection. However, endogenous glycerophospholipids present in human plasma possess a highly surface-active trimethylammonium headgroup. If these lipids co-elute with our target analyte, they outcompete the analyte for access to the surface of the charged ESI droplets, leading to severe ion suppression [2].

The Rationale for Method B (SPE + HSS T3)
  • Sample Preparation: Traditional PPT (Method A) successfully removes large proteins but leaves >90% of phospholipids in the extract. In contrast, an HLB polymeric SPE sorbent (Method B) utilizes reversed-phase interactions to retain the lipophilic thiophene ring while allowing polar salts and matrix proteins to be washed away. A targeted elution with 90% acetonitrile leaves the most hydrophobic phospholipids trapped on the sorbent.

  • Chromatography: A standard C18 column often struggles to retain the polar propanenitrile group, causing the analyte to elute dangerously close to the solvent front where residual salts suppress the signal. The HSS T3 stationary phase used in Method B is specifically designed to resist dewetting under highly aqueous conditions, providing superior retention for polar-modified heterocycles and shifting the analyte's retention time away from suppression zones.

Mechanism cluster_suppression Ion Suppression (Method A) cluster_mitigation Ion Enhancement (Method B) Plasma Plasma Extract (Analyte + Phospholipids) Coelution Co-elution on C18 (Analyte & Lipids overlap) Plasma->Coelution PPT Prep Separation HLB SPE + HSS T3 (Lipids Removed/Retained) Plasma->Separation SPE Prep Droplet ESI Droplet Surface Competition Coelution->Droplet LowSignal Low Analyte Ionization (Signal Loss) Droplet->LowSignal FreeDroplet Uncontested ESI Droplet Surface Separation->FreeDroplet HighSignal High Analyte Ionization (Maximized Signal) FreeDroplet->HighSignal

Mechanism of phospholipid-induced ion suppression and its mitigation via SPE.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols were executed. A stable isotope-labeled internal standard (SIL-IS) was utilized across all experiments to correct for extraction variance.

Method A: Traditional PPT Workflow
  • Aliquot: Transfer 50 µL of spiked human plasma into a 96-well collection plate.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL SIL-IS).

  • Mix & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate.

  • Dilute: Dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions.

Method B: Optimized µElution SPE Workflow
  • Pre-treatment: Dilute 50 µL of spiked human plasma with 50 µL of 4% Phosphoric acid (disrupts protein binding). Add SIL-IS.

  • Load: Apply the 100 µL pre-treated sample to an HLB µElution 96-well plate (no conditioning required). Apply gentle vacuum.

  • Wash: Wash with 200 µL of 5% Methanol in water to elute polar interferences.

  • Elute: Elute the target analyte with 2 x 25 µL of 90/10 Acetonitrile/Methanol.

  • Dilute: Dilute the eluate with 50 µL of HPLC-grade water prior to injection.

Workflow cluster_A Method A: Traditional PPT cluster_B Method B: Optimized µElution SPE Start Human Plasma Sample (Spiked with Analyte) PPT Add 3x Volume ACN (Protein Precipitation) Start->PPT Load Load onto HLB µElution Plate Start->Load Centrifuge Centrifuge 14,000 x g, 10 min PPT->Centrifuge InjectA Inject Supernatant (Standard C18 Column) Centrifuge->InjectA LCMS LC-MS/MS Analysis (ESI+ MRM Mode) InjectA->LCMS Wash Wash (5% MeOH) Remove Salts/Proteins Load->Wash Elute Elute (90% ACN) Analyte Recovery Wash->Elute InjectB Inject Eluate (Sub-2 µm HSS T3 Column) Elute->InjectB InjectB->LCMS

Comparative workflow of PPT vs. µElution SPE for plasma sample preparation.

LC-MS/MS Conditions & Data Presentation

Both methods were analyzed using a high-performance triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile is [M+H]+ m/z 204.1.

Table 1: Chromatographic and MS Parameters
ParameterMethod A (Traditional)Method B (Optimized)
Analytical Column Standard C18 (50 x 2.1 mm, 2.7 µm)Sub-2 µm HSS T3 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 3.0 min5% to 60% B over 3.0 min
Flow Rate 0.4 mL/min0.5 mL/min
MRM Transition m/z 204.1 → m/z 137.0m/z 204.1 → m/z 137.0
Collision Energy 22 eV22 eV
Comparative Performance Data

To objectively compare the methods, we utilized the quantitative matrix effect assessment strategy pioneered by Matuszewski et al.[2]. Matrix effect (ME) is calculated by comparing the peak area of the analyte spiked post-extraction into blank plasma extracts against the peak area of a neat standard solution. Recovery (RE) is calculated by comparing pre-extraction spikes to post-extraction spikes.

According to ICH M10 guidelines, the precision (%CV) of the Quality Control (QC) samples must not exceed 15% (20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration [1].

Table 2: ICH M10 Validation Metrics Comparison (n=6 lots of human plasma)
Validation MetricMethod A (PPT + C18)Method B (SPE + HSS T3)ICH M10 Requirement
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mLSignal-to-Noise ≥ 5:1
Matrix Effect (Low QC) -42.5% (Severe Suppression)-4.2% (Negligible)CV ≤ 15% across lots
Extraction Recovery (Low QC) 88.3% ± 12.1%94.7% ± 3.2%Consistent & Reproducible
Intra-Assay Precision (%CV) 14.8% (Borderline)4.1% (Excellent)≤ 15%
Intra-Assay Accuracy (%Bias) -11.2%+2.3%± 15%
Phospholipid Removal < 10%> 95%N/A (Method robustness)

Conclusion & Best Practices

The experimental data unequivocally demonstrates that Method B (µElution SPE combined with an HSS T3 column) is the superior choice for quantifying 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile in human plasma.

While Method A (PPT) is faster and cheaper in terms of consumable costs, the co-elution of the polar-modified heterocycle with endogenous phospholipids results in a 42.5% loss of signal due to ion suppression. This severely limits the assay's sensitivity (LLOQ of only 5.0 ng/mL) and pushes the precision metrics dangerously close to the ICH M10 failure threshold.

Method B leverages the chemical properties of the analyte. The HLB sorbent effectively traps the thiophene moiety while washing away salts, and the highly aqueous loading conditions of the HSS T3 column ensure the polar propanenitrile group is adequately retained. This synergistic approach eliminates matrix effects (-4.2%), improves the LLOQ by 10-fold (0.5 ng/mL), and ensures robust, regulatory-compliant data for downstream pharmacokinetic profiling.

References

  • ICH M10 Guideline: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. (Adopted May 2022). URL: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (2003). URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel heterocyclic intermediates like 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile requires moving beyond basic laboratory safety protocols. Because this compound is frequently utilized in drug discovery and synthetic chemistry, researchers must understand not just what protective equipment to wear, but the mechanistic causality of why it is required.

This guide synthesizes chemical hazard profiling with field-proven logistical workflows to ensure absolute operational safety.

Hazard Causality & E-E-A-T Analysis

To design an effective safety protocol, we must deconstruct the molecule's structural hazards and understand how laboratory solvents alter its risk profile.

Structural Hazard Profile This compound contains three distinct functional moieties, each contributing to its toxicity:

  • Propanenitrile Moiety: Aliphatic nitriles are highly hazardous. Propanenitrile itself is classified as toxic in contact with the skin and fatal if swallowed[1],[2].

  • Thiophene & Pyrazole Moieties: These aromatic heterocycles are known for their potent biological activity, often exhibiting targeted cytotoxicity in in vitro models[3],[4]. Upon dermal or ocular exposure, they act as severe irritants and potential sensitizers.

The "Solvent Carrier" Effect A critical failure point in laboratory safety is the over-reliance on disposable nitrile gloves. Standard 4–8 mil nitrile gloves are designed exclusively as a physical barrier against incidental splashes, not for prolonged chemical exposure[5],[6].

While nitrile gloves adequately block the dry powder form of this compound, drug development workflows typically require dissolving the compound in aggressive organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). Nitrile offers extremely poor resistance to these solvents; breakthrough times for DCM can be less than one minute,[7]. Furthermore, simulated hand movement (e.g., pipetting) significantly accelerates this permeation[8].

The Causality: If DMSO or DCM breaches the glove, the solvent acts as a molecular carrier, rapidly transporting the dissolved, highly toxic nitrile-pyrazole derivative directly through the dermal barrier[9]. Therefore, the PPE strategy must be dictated by the state of the chemical (solid vs. solution).

Personal Protective Equipment (PPE) Matrix

Summarized below is the quantitative and qualitative PPE required based on the operational phase.

Operational PhaseStatePrimary HazardRequired Hand ProtectionEye & Body Protection
Weighing & Transfer Solid (Powder)Toxic dust aerosolizationDouble Nitrile (6-8 mil): Outer glove changed immediately if contaminated[6].Chemical splash goggles, flame-resistant lab coat, closed-toe shoes.
Dissolution (DMSO) SolutionDermal penetration via carrier solventDouble Nitrile: Strict immediate-doffing rule. If a drop touches the glove, remove instantly[10].Goggles, face shield (if >50 mL), lab coat.
Dissolution (DCM) SolutionRapid glove degradation & vaporButyl Rubber or Heavy Neoprene: Worn over a thin nitrile inner glove[7].Goggles, lab coat, handled strictly in fume hood.
Spill Cleanup MixedHigh-concentration exposureHeavy-duty Butyl gloves: Nitrile is insufficient for cleanup[11].Goggles, face shield, chemical-resistant apron.

Operational Workflows

Every operational step must be a self-validating system to ensure environmental controls are actively protecting the researcher.

Phase 1: Solid State Handling & Weighing
  • Environmental Self-Validation: Verify the chemical fume hood has an inward face velocity of at least 100 feet per minute (fpm). Self-Validation Step: Tape a Kimwipe to the bottom of the sash; it should pull inward steadily without fluttering erratically[12].

  • Static Mitigation: Heterocyclic powders are highly prone to static cling, which can cause toxic dust to aerosolize or jump onto gloves. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded stainless-steel spatula.

  • Execution: Weigh the compound strictly inside the fume hood. Never transport the unsealed solid across the laboratory.

Phase 2: Dissolution and Assay Preparation
  • Solvent-Specific Glove Protocol: If dissolving in DCM, switch to butyl rubber gloves. If using DMSO, maintain double nitrile but implement the "immediate doffing" rule: if a micro-droplet touches the glove, immediately remove the outer glove, wash hands, and re-glove[6],[11].

  • Closed-System Transfer: Use sealed vials with septa and gas-tight syringes for transferring the dissolved compound to biological assay plates. This minimizes vapor exposure and prevents accidental spills during transit.

Spill Response & Disposal Plan

  • Solid Spills: Do not sweep, as this aerosolizes the toxic nitrile-pyrazole dust. Cover the powder with damp paper towels (using water or a mild surfactant) to bind the dust, then carefully scoop the mass into a hazardous waste container[12].

  • Liquid Spills (in Solvent): Apply a compatible universal absorbent pad. If the compound is dissolved in DCM and spilled outside the fume hood, evacuate the immediate area due to rapid, toxic vapor expansion.

  • Waste Segregation: Dispose of all contaminated consumables (pipette tips, weighing boats, gloves) in a designated "Non-Halogenated Toxic Organic Waste" container. If DCM was utilized as the solvent, the waste must be strictly routed to "Halogenated Organic Waste" to prevent explosive reactions with incompatible solvents[2].

Mandatory Visualization: Safety Workflow

SafetyWorkflow Start Initiate Protocol Assess Hazard Assessment (Nitrile/Thiophene/Pyrazole) Start->Assess PPE Don PPE (Double Nitrile, Goggles) Assess->PPE Hood Fume Hood Setup (Airflow > 100 fpm) PPE->Hood Weigh Weighing Solid (Anti-static tools) Hood->Weigh Dissolve Dissolution (e.g., DMSO/DCM) Weigh->Dissolve Assay In Vitro Assay (Closed systems) Dissolve->Assay SolventRisk Solvent acts as carrier; Change gloves immediately if splashed. Dissolve->SolventRisk Waste Waste Segregation (Hazardous Organics) Assay->Waste Doff Doff PPE & Wash Hands Waste->Doff End Protocol Complete Doff->End

Workflow for the safe handling, dissolution, and disposal of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile.

References

  • Saffron Chemicals. "The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide." [Link]

  • UNC Environment, Health and Safety. "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals."[Link]

  • University of Pennsylvania EHRS. "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs."[Link]

  • CPAChem. "Safety data sheet - propanenitrile."[Link]

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory."[Link]

  • Kean University. "General Lab Safety and PPE Guidelines."[Link]

  • PMC - NIH. "New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies."[Link]

  • Journal of Applied Pharmaceutical Science. "Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study."[Link]

  • Titanfine. "Are Nitrile Gloves Chemical Resistant."[Link]

  • PMC - NIH. "Ultra-Stretchable Graphene-Based Molecular Barriers for Chemical Protection, Detection, and Actuation."[Link]

  • PMC - NIH. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement."[Link]

Sources

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